molecular formula C20H28O2 B128498 11-cis-3-Hydroxyretinal CAS No. 102918-00-3

11-cis-3-Hydroxyretinal

Cat. No.: B128498
CAS No.: 102918-00-3
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-SKVGZCNQSA-N
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Description

11-cis-3-Hydroxyretinal, also known as Vitamin A3, is a specialized chromophore essential for vision in many invertebrates. This compound serves as the light-absorbing component in the visual pigments (opsins) of most insect species, forming a Schiff base linkage with a lysine residue within the opsin's binding pocket to create functional visual pigments . Unlike vertebrates, which predominantly use unmodified 11-cis-retinal (Vitamin A1), the vast majority of insects utilize the (R)-enantiomer of 3-hydroxyretinal, while the dipteran suborder Cyclorrhapha (which includes Drosophila) uniquely employs the (3S)-enantiomer for vision . This makes 11-cis-3-Hydroxyretinal a critical reagent for comparative studies of phototransduction mechanisms and visual ecology across different species. The hydroxyl group on the β-ionone ring differentiates this chromophore from retinal and influences its interaction with the opsin protein, which can affect the spectral tuning and properties of the resulting visual pigment. Researchers utilize 11-cis-3-Hydroxyretinal to regenerate visual pigments in vitro for spectroscopic analysis, investigate the molecular basis of color vision in insect models, and explore the evolution of photosensory systems . Its application is fundamental for understanding how variations in chromophore structure contribute to the diversity of visual capabilities in the animal kingdom. CAS Number: 102918-00-3 Molecular Formula: C 20 H 28 O 2 Molecular Weight: 300.44 g/mol This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-SKVGZCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554347
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102918-00-3
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"chemical structure and properties of 11-cis-3-hydroxyretinal"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Bio-Application of 11-cis-3-Hydroxyretinal Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Specialists[1]

A Technical Guide to Structure, Stability, and Spectroscopic Characterization[1]

Executive Summary

While 11-cis-retinal is the ubiquitous chromophore of vertebrate vision, 11-cis-3-hydroxyretinal (also known as the xanthopsin chromophore) serves as the primary visual pigment cofactor in the Class I rhodopsins of Diptera (flies), Lepidoptera (moths), and certain other invertebrates.[1]

For researchers in evolutionary biology and optogenetics, this molecule presents a unique physicochemical profile.[1] The addition of a hydroxyl group at the C3 position of the


-ionone ring significantly alters its polarity and solubility without drastically shifting its spectral absorption maximum in isolation. However, its interaction with the opsin binding pocket allows for the bistable nature  of invertebrate rhodopsins—a critical feature for optogenetic tool development where photo-reversibility is desired.[1]

This guide provides an authoritative breakdown of the molecule’s chemistry, a validated extraction protocol, and a mapping of its distinct visual cycle.

Structural Chemistry & Physicochemical Properties

Molecular Architecture

The core structure of 11-cis-3-hydroxyretinal is a conjugated polyene chain terminating in an aldehyde, attached to a trimethylcyclohexenyl ring.[1] The defining feature is the hydroxyl (-OH) group at the C3 position (chiral center).

  • IUPAC Name: (2E,4Z,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal[1]

  • Stereochemistry: The C11-C12 double bond is in the cis (Z) configuration. This high-energy steric strain is the "loaded spring" that drives the conformational change upon photon absorption.

  • Chirality: The C3 position is a chiral center. In biological systems (e.g., Drosophila), the (3R) enantiomer is predominantly found.[1]

Comparative Properties: A1 vs. A3 Chromophores

The following table contrasts the standard vertebrate chromophore (Vitamin A1 derivative) with the invertebrate chromophore (Vitamin A3 derivative).

Property11-cis-Retinal (A1) 11-cis-3-Hydroxyretinal (A3) Implication for Research
Molecular Weight 284.44 g/mol 300.44 g/mol Mass spec shift of +16 Da (Oxygen).[1]
Polarity Lipophilic (Hydrophobic)AmphiphilicA3 extracts poorly in pure hexane; requires polar modifiers (e.g., isopropanol/ethanol).[1]

(Ethanol)
~380 nm~375–378 nmNegligible spectral shift in solution; spectral tuning is achieved via opsin binding.[1]
Solubility Hexane, Petroleum EtherEthanol, Acetone, MeOHCritical for selecting HPLC mobile phases.[1]
Opsin System Monostable (Bleaches)Bistable (Photo-reversible)A3 pigments do not release chromophore upon isomerization; they form stable Metarhodopsin.[1]

The Invertebrate Visual Cycle (Bistability)

Unlike vertebrate rhodopsin, which releases all-trans-retinal after photoisomerization (bleaching), the 3-hydroxyretinal-based pigments in flies are bistable .[1] The pigment shuttles between Rhodopsin (R) and Metarhodopsin (M) via light absorption.

However, a slow enzymatic renewal cycle exists to replace damaged chromophores or replenish the pool during development.[1] This pathway relies on Xanthophylls (like Zeaxanthin) rather than


-carotene.[1]
Visualization: The Xanthopsin Cycle

XanthopsinCycle Zeaxanthin Zeaxanthin (Dietary Precursor) Cleavage Enzymatic Cleavage (NinaB / BCO) Zeaxanthin->Cleavage Oxidative Cleavage Cytosol_AllTrans all-trans-3-OH-retinal (Free) Cleavage->Cytosol_AllTrans Biosynthesis Rhodopsin Rhodopsin (R) (11-cis-3-OH-retinal) Meta Metarhodopsin (M) (all-trans-3-OH-retinal) Rhodopsin->Meta Blue Light (hv) Isomerization Meta->Rhodopsin Orange Light (hv) Photoregeneration Meta->Cytosol_AllTrans Slow Release (Degradation) Cytosol_11Cis 11-cis-3-OH-retinal (Regenerated) Cytosol_AllTrans->Cytosol_11Cis Isomerase (Dark Pathway) Cytosol_11Cis->Rhodopsin Reconstitution

Figure 1: The Bistable Visual Cycle of Drosophila. Note the direct photoreversibility between Rhodopsin and Metarhodopsin, a key difference from vertebrate systems.

Experimental Protocols

Extraction of 3-Hydroxyretinal from Biological Tissue

Safety & Integrity Warning: All procedures must be performed under dim red light (


 nm) to prevent photoisomerization of the 11-cis bond.[1]

Reagents:

  • HPLC-grade Methanol and Dichloromethane (DCM).[1]

  • Hydroxylamine hydrochloride (NH

    
    OH[1]·HCl).
    
  • Sodium phosphate buffer (pH 7.0).[1]

Protocol:

  • Tissue Prep: Collect Drosophila heads (approx. 50–100 heads) by freezing in liquid nitrogen and sieving.[1]

  • Oxime Derivatization (Critical Step):

    • Retinals are unstable aldehydes.[1] We convert them to retinyl oximes to prevent degradation and improve HPLC peak shape.

    • Homogenize heads in 200

      
      L of 1 M NH
      
      
      
      OH (pH 7.0). Incubate for 15 minutes at room temperature (in dark).
  • Extraction:

    • Add 400

      
      L Methanol.[1] Vortex.
      
    • Add 400

      
      L Dichloromethane.[1] Vortex vigorously for 1 minute.[1]
      
    • Centrifuge at 10,000

      
       g for 5 minutes.
      
    • Collect the lower organic phase (DCM layer).[1]

  • Drying: Evaporate the DCM stream under Nitrogen gas. Do not use heat.[1]

  • Reconstitution: Dissolve residue in 100

    
    L of HPLC mobile phase (typically Hexane:Ethanol).
    
HPLC Analysis Strategy

Separating the syn- and anti- oximes of 11-cis-3-hydroxyretinal from all-trans isomers requires specific column chemistry.[1]

  • Column: Normal Phase Silica (e.g., Zorbax Sil or LiChrosorb Si-60), 5

    
    m, 4.6 x 250 mm.[1]
    
    • Why Normal Phase? Reverse phase (C18) often struggles to resolve the stereoisomers of retinals effectively compared to silica, which interacts with the 3-OH group.[1]

  • Mobile Phase: Hexane : Ethyl Acetate : Ethanol (80 : 15 : 5).[1]

    • Note: The Ethanol component is crucial to prevent the 3-OH group from sticking irreversibly to the silica.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance at 360 nm.[1]

Chemical Synthesis Overview

For drug development controls, isolating natural product is inefficient.[1] Total synthesis is required.[1]

Mechanism: The synthesis generally follows a C15 + C5 convergent strategy .

  • Starting Material: 3-hydroxy-

    
    -ionone (C13 fragment).[1]
    
  • Chain Extension: Horner-Wadsworth-Emmons (HWE) reaction using a C5-phosphonate ester to attach the polyene chain.[1]

  • Isomerization: The resulting product is usually all-trans.[1][2][3][4][5]

  • Photoisomerization: Controlled irradiation in acetonitrile followed by HPLC purification is used to isolate the 11-cis isomer.[1]

References

  • Seki, T., et al. (1986).[1] "A fly, Drosophila melanogaster, forms 11-cis 3-hydroxyretinal in the dark."[1][6][7] Vision Research.

  • Vogt, K. (1989).[1] "Distribution of insect visual chromophores: Functional and phylogenetic aspects." Facets of Vision.

  • Gärtner, W. (2000).[1] "Invertebrate Visual Pigments."[1] Encyclopedia of Biological Chemistry.

  • Babino, D., et al. (2016).[1] "The biochemical basis of vitamin A3 production in arthropod vision." ACS Chemical Biology.[1] [1]

Sources

The Evolutionary Edge: A Technical Guide to the Significance of the 3-Hydroxyretinal Chromophore

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perception of light is a fundamental biological process, pivotal to the survival and evolution of countless species. At the heart of this process lies the visual pigment, a conjugate of an opsin protein and a light-absorbing chromophore. While 11-cis-retinal has long been considered the canonical chromophore in animal vision, a significant body of research has illuminated the crucial role of its hydroxylated counterpart, 11-cis-3-hydroxyretinal. This technical guide provides an in-depth exploration of the evolutionary significance of the 3-hydroxyretinal chromophore. We will delve into its biochemical properties, its impact on spectral tuning, its phylogenetic distribution, and the experimental methodologies used to investigate its function. This guide is intended to be a comprehensive resource for researchers in vision science, evolutionary biology, and drug development, offering insights into the subtle yet profound ways in which nature has diversified the molecular machinery of sight.

Introduction: Beyond the Canonical Chromophore

Visual transduction, the conversion of light into a neuronal signal, is initiated by the photoisomerization of a retinaldehyde-based chromophore bound to an opsin protein.[1][2][3] For decades, 11-cis-retinal was understood to be the primary, if not sole, chromophore utilized in the animal kingdom. However, the discovery and characterization of 11-cis-3-hydroxyretinal have challenged this paradigm, revealing a fascinating layer of molecular diversity in the visual systems of numerous species, particularly within the insect class.[4][5] The presence of a hydroxyl group at the C3 position of the β-ionone ring, a seemingly minor modification, imparts distinct physicochemical properties to the chromophore, leading to significant functional consequences for the visual pigment. Understanding the evolutionary drivers behind the adoption of 3-hydroxyretinal requires a multi-faceted approach, integrating biochemistry, molecular biology, and phylogenetic analysis.

Biochemical Foundations of 3-Hydroxyretinal

Biosynthesis: A Tale of Two Pathways

The synthesis of retinal and its derivatives, collectively known as retinoids, is a well-established biochemical pathway originating from carotenoids.[6] The biosynthesis of 3-hydroxyretinal is believed to follow a similar route, with a key hydroxylation step. While the precise enzymatic machinery for the conversion of carotenoids to 3-hydroxyretinoids is still under active investigation, a plausible pathway involves the hydroxylation of β-carotene to zeaxanthin, which is then cleaved to produce 3-hydroxyretinal.

An oxidative system capable of converting 3-hydroxyretinol to 3-hydroxyretinal has been identified in the cytosol of the compound eyes of the butterfly, Papilio xuthus.[7] This suggests a localized and regulated synthesis of the chromophore within the eye itself.

Biosynthetic Pathway of 3-Hydroxyretinal β-Carotene β-Carotene Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin Hydroxylation 3-Hydroxyretinal 3-Hydroxyretinal Zeaxanthin->3-Hydroxyretinal Oxidative Cleavage 3-Hydroxyretinol 3-Hydroxyretinol 3-Hydroxyretinal->3-Hydroxyretinol Reduction (reversible) Opsin + 11-cis-3-hydroxyretinal\n(Visual Pigment) Opsin + 11-cis-3-hydroxyretinal (Visual Pigment) 3-Hydroxyretinol->Opsin + 11-cis-3-hydroxyretinal\n(Visual Pigment) Isomerization & Binding to Opsin

Caption: Proposed biosynthetic pathway of 3-hydroxyretinal.

Physicochemical Properties and Spectral Tuning

The addition of a hydroxyl group to the retinal molecule has a direct impact on its electronic properties and, consequently, its interaction with the opsin binding pocket. This modification typically results in a hypsochromic shift, or a shift to shorter wavelengths, in the maximal absorption (λmax) of the visual pigment compared to its retinal-containing counterpart.[8] This shift, though often modest (in the range of 4-12 nm), can have significant ecological and evolutionary implications.[8]

The mechanism of this spectral tuning is a complex interplay between the chromophore's intrinsic properties and the electrostatic environment of the opsin's binding pocket.[9][10][11][12] The hydroxyl group can alter the electron distribution within the conjugated polyene chain of the retinal molecule and can also form new hydrogen bonds with amino acid residues in the opsin, thereby influencing the overall conformation and energy landscape of the chromophore-opsin complex.

ChromophoreTypical λmax Shift Relative to RetinalReference
3-Hydroxyretinal 4-12 nm towards shorter wavelengths[8]
3,4-didehydroretinal (A2) Red-shifted sensitivity[8]

The Evolutionary Landscape of 3-Hydroxyretinal

A Scattered Phylogenetic Distribution

One of the most intriguing aspects of 3-hydroxyretinal is its sporadic distribution across the insect phylogeny.[4] It has been identified in various insect orders, including Lepidoptera, Diptera, Coleoptera, Neuroptera, Hemiptera, and Odonata.[5] However, its presence is not consistent within these orders, with some species utilizing 3-hydroxyretinal, others using retinal, and some even employing a mixture of both.[4][13] This scattered distribution suggests that the use of 3-hydroxyretinal is not a conserved ancestral trait but rather a feature that has been gained and potentially lost multiple times throughout insect evolution.[4]

This phylogenetic pattern rules out 3-hydroxyretinal as a simple phylogenetic marker and points towards a more complex evolutionary narrative driven by specific environmental pressures or functional requirements.[4]

The Adaptive Significance: A Matter of Debate

The evolutionary advantage conferred by the use of 3-hydroxyretinal remains an area of active research and debate. Several hypotheses have been proposed, but a single, unifying explanation has yet to emerge.

  • Fine-Tuning for Specific Light Environments: The subtle blue shift in λmax caused by 3-hydroxyretinal could be an adaptation to specific light environments, allowing for enhanced discrimination of certain colors or improved vision in particular lighting conditions.[8]

  • Co-option for Different Visual Tasks: In some species, such as dragonflies, retinal and 3-hydroxyretinal are differentially distributed across the compound eye.[13] For instance, the dorsal region of the dragonfly eye, which is specialized for detecting objects against the bright sky, often contains only retinal, while the ventral region, used for viewing the landscape below, contains a mixture of both chromophores.[13] This suggests that the two chromophores may be co-opted for different visual tasks.

  • Pleiotropic Effects: It is also possible that the selection for 3-hydroxyretinal is not solely driven by its effect on vision. The biosynthetic pathway leading to 3-hydroxyretinal may have other physiological roles, and the presence of this chromophore in the eye could be a pleiotropic consequence of selection on another trait.

Experimental Methodologies: Unraveling the Role of 3-Hydroxyretinal

The investigation of retinal chromophores relies on a combination of sophisticated analytical techniques. A crucial first step is the efficient and reliable extraction of the chromophores from biological tissues, followed by their identification and quantification.

Protocol: Extraction and HPLC Analysis of Retinal Chromophores

This protocol outlines a widely used method for the extraction and analysis of retinal and 3-hydroxyretinal from insect compound eyes, based on the formaldehyde method.[14][15] This method is designed to efficiently extract the chromophore in its native isomeric conformation.[14]

Objective: To extract, identify, and quantify retinal and 3-hydroxyretinal from insect compound eyes.

Materials:

  • Insect heads or isolated compound eyes

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Formaldehyde solution (37%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system with a silica gel column

  • UV-Vis detector

  • Standards for retinal and 3-hydroxyretinal isomers

Procedure:

  • Tissue Homogenization:

    • Dissect the compound eyes from the insect heads under dim red light to minimize photoisomerization of the chromophores.

    • Homogenize the tissue in a glass homogenizer with a small volume of distilled water.

  • Chromophore Extraction (Formaldehyde Method):

    • To the homogenate, add an excess of formaldehyde solution. The formaldehyde reacts with the opsin, releasing the chromophore.

    • Add a mixture of dichloromethane and hexane (e.g., 2:1 v/v) to the homogenate.

    • Vortex the mixture vigorously for several minutes to ensure complete extraction of the retinoids into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Drying and Concentration:

    • Carefully collect the organic (lower) layer containing the extracted retinoids.

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a small, known volume of the HPLC mobile phase (e.g., a mixture of hexane and diethyl ether).

    • Inject the sample into the HPLC system.

    • Separate the different retinoid isomers using a silica gel column with an isocratic mobile phase.

    • Detect the eluting retinoids using a UV-Vis detector set to the appropriate wavelength (e.g., 360 nm).

    • Identify and quantify the peaks corresponding to retinal and 3-hydroxyretinal by comparing their retention times and peak areas to those of known standards.

Chromophore Extraction and Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Formaldehyde Addition Formaldehyde Addition Tissue Homogenization->Formaldehyde Addition Organic Solvent Extraction Organic Solvent Extraction Formaldehyde Addition->Organic Solvent Extraction Phase Separation Phase Separation Organic Solvent Extraction->Phase Separation Drying and Concentration Drying and Concentration Phase Separation->Drying and Concentration HPLC Injection HPLC Injection Drying and Concentration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV-Vis Detection UV-Vis Detection Chromatographic Separation->UV-Vis Detection Identification and Quantification Identification and Quantification UV-Vis Detection->Identification and Quantification

Caption: Workflow for the extraction and HPLC analysis of retinal chromophores.

Future Directions and Implications for Drug Development

The study of 3-hydroxyretinal continues to be a vibrant area of research. Future investigations will likely focus on:

  • Elucidating the Enzymatic Pathway: Identifying the specific enzymes responsible for the synthesis of 3-hydroxyretinal will be crucial for understanding its regulation and evolutionary origins.

  • Structural Biology of 3-Hydroxyretinal-Binding Opsins: Determining the crystal structures of opsins bound to 3-hydroxyretinal will provide detailed insights into the molecular basis of the observed spectral shifts.

  • Behavioral and Ecological Studies: Correlating the presence of 3-hydroxyretinal with specific behaviors and ecological niches will help to clarify its adaptive significance.

For drug development professionals, understanding the diversity of visual chromophores and their interactions with opsins can inform the design of novel therapeutic agents targeting G-protein coupled receptors (GPCRs), a large family of proteins that includes opsins and is a major target for pharmaceuticals.[3] The principles of ligand-protein interaction and spectral tuning observed in the visual system can provide valuable models for the rational design of drugs with high specificity and efficacy.

Conclusion

The 3-hydroxyretinal chromophore represents a fascinating example of molecular innovation in the evolution of vision. Its scattered phylogenetic distribution and subtle yet significant impact on spectral tuning underscore the diverse strategies that have evolved to optimize visual perception in different ecological contexts. While many questions surrounding its evolutionary significance remain, the ongoing investigation of 3-hydroxyretinal promises to yield further insights into the intricate workings of the visual system and the broader principles of molecular evolution. This in-depth technical guide serves as a foundational resource, providing researchers and drug development professionals with a comprehensive overview of the current state of knowledge and the exciting avenues for future exploration in this dynamic field.

References

  • Stavenga, D. G. (2010). On the distribution of 3-hydroxyretinal and the screening pigment basis of eye colour in the class Insecta. Journal of Experimental Biology, 213(14), 2445-2453. [Link]

  • Suzuki, T., Fujita, Y., Noda, Y., & Miyata, S. (1986). A simple procedure for the extraction of the native chromophore of visual pigments: the formaldehyde method. Vision research, 26(3), 425-429. [Link]

  • Seki, T., & Vogt, K. (1998). Composition and distribution of retinal and 3-hydroxyretinal in the compound eye of the dragonfly. Journal of Experimental Biology, 201(1), 41-48. [Link]

  • Saari, J. C., & Bredberg, D. L. (1988). Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC. Vision research, 28(10), 1061-1070. [Link]

  • Seki, T., & Isono, K. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Biochimica et Biophysica Acta (BBA)-General Subjects, 1157(2), 169-174. [Link]

  • Arikawa, K. (2016). Retinal perception and ecological significance of color vision in insects. Current opinion in insect science, 17, 1-7. [Link]

  • Seki, T., Isono, K., & Tsukida, K. (1987). Retinoid composition in the compound eyes of insects. Insect Biochemistry, 17(6), 781-786. [Link]

  • Hong, J. D. H., Chen, Y., & Palczewski, K. (2022). Chromophore hydrolysis and release from photoactivated rhodopsin in native membranes. Proceedings of the National Academy of Sciences, 119(45), e2210881119. [Link]

  • Shichida, Y., & Imai, H. (1998). Evolution and the origin of the visual retinoid cycle in vertebrates. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 353(1373), 1687-1698. [Link]

  • Wikipedia contributors. (2024, January 23). Cephalopod. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Suzuki, T., & Makino-Tasaka, M. (1983). Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment. Vision research, 23(10), 1085-1089. [Link]

  • De Grip, W. J. (2021). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences, 8, 734361. [Link]

  • Rajamani, R., & Schulten, K. (2001). Structural Determinants of Spectral Tuning in Retinal Proteins—Bacteriorhodopsin vs Sensory Rhodopsin II. The Journal of Physical Chemistry B, 105(32), 7851-7857. [Link]

  • Wikipedia contributors. (2024, January 28). Opsin. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Carleton, K. L., & Yourick, D. (2020). The evolution of opsins and color vision: connecting genotype to a complex phenotype. Acta Biológica Colombiana, 25(1), 122-136. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Spectral Tuning. University of Illinois at Urbana-Champaign. Retrieved February 8, 2024, from [Link]

  • Yokoyama, S., & Radlwimmer, F. B. (2001). The molecular basis of spectral tuning in the red-and green-sensitive (M/LWS) pigments in vertebrates. Genetics, 158(4), 1697-1710. [Link]

  • Andruniów, T., Ferre, N., & Olivucci, M. (2004). Mechanism of spectral tuning going from retinal in vacuo to bovine rhodopsin and its mutants. Journal of the American Chemical Society, 126(34), 10695-10710. [Link]

  • Hong, J. D. H. (2019). Chromophore Photochemistry and Hydrolysis in Mammalian Opsins | Implications to Visual Physiology. (Doctoral dissertation, University of California, Irvine). [Link]

  • Napoli, J. L. (2012). Retinoic acid synthesis and degradation. In Subcellular Biochemistry (pp. 1-28). Springer, Boston, MA. [Link]

Sources

A Technical Guide to the Preliminary Functional Investigation of 11-cis-3-hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Divergent Strategy of Invertebrate Vision

In the vast and intricate world of sensory biology, the mechanisms of vision stand out for their elegance and efficiency. While much of the foundational research in vision science has centered on the vertebrate model, which utilizes 11-cis-retinal as its primary chromophore, a significant portion of the animal kingdom, particularly insects, employs a hydroxylated analogue: 11-cis-3-hydroxyretinal.[1][2] This subtle molecular alteration necessitates a distinct biochemical framework for its synthesis, regeneration, and function within the phototransduction cascade. Understanding this alternative strategy is not merely an academic exercise; it offers profound insights into the evolutionary adaptability of biological systems and presents novel paradigms for the development of light-sensitive molecular probes and potential therapeutic agents.

This guide provides a comprehensive technical framework for the preliminary investigation of 11-cis-3-hydroxyretinal. It is designed for researchers, biochemists, and drug development professionals who seek to explore its unique properties. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in established methodologies, from chemical synthesis and pigment reconstitution to advanced spectroscopic and chromatographic analysis, providing a robust starting point for novel research in this exciting field.

Part 1: The Biochemical Landscape - The Insect Visual Cycle

Unlike the vertebrate visual cycle, which involves the dissociation of all-trans-retinal from opsin and its transport to the retinal pigment epithelium (RPE) for regeneration, the insect visual cycle exhibits key differences.[1][3] In many insects, such as Drosophila melanogaster, the photopigment is a rhodopsin formed by 11-cis-3-hydroxyretinal covalently linked to an opsin protein.[1][2]

Upon photon absorption, the 11-cis-3-hydroxyretinal isomerizes to the all-trans configuration, activating the G-protein-coupled phototransduction cascade.[2] However, the resulting all-trans-3-hydroxyretinal often remains bound to the opsin, forming a stable, photo-activated state called metarhodopsin. This metarhodopsin can often be reverted directly back to the ground-state rhodopsin by absorbing a second photon of a different wavelength, a mechanism that allows for rapid chromophore regeneration under certain light conditions.[1]

The de novo synthesis and recycling pathway is also distinct. Dietary carotenoids, such as zeaxanthin, are cleaved by the enzyme NinaB, a homolog of mammalian RPE65 and BCO1, to produce both 11-cis-3-hydroxyretinal and all-trans-3-hydroxyretinal.[1][4] The all-trans isomer can be recycled through a series of reduction, isomerization, and oxidation steps to regenerate the crucial 11-cis chromophore.[1] Notably, this system can operate in the absence of light.[5]

Insect_Visual_Cycle Diet Dietary Carotenoids (e.g., Zeaxanthin) NinaB NinaB Enzyme (Cleavage & Isomerization) Diet->NinaB at_3OH_retinal all-trans-3-hydroxyretinal NinaB->at_3OH_retinal c11_3OH_retinal 11-cis-3-hydroxyretinal NinaB->c11_3OH_retinal Direct Production Recycle Recycling Pathway (Reduction, Isomerization, Oxidation via Rdhb) at_3OH_retinal->Recycle Rhodopsin Rhodopsin (Rh) c11_3OH_retinal->Rhodopsin Binds to Opsin Recycle->c11_3OH_retinal Opsin Opsin Opsin->at_3OH_retinal Opsin->Rhodopsin Photon1 Photon (hν₁) Meta Metarhodopsin (Meta) Meta->Opsin Degradation & Release Photon2 Photon (hν₂) Cascade Phototransduction Cascade Meta->Cascade Photon1->Meta Photoisomerization Photon2->Rhodopsin Photoreversion

Figure 1: Simplified diagram of the Drosophila visual cycle.

Part 2: Core Methodologies for Preliminary Investigation

A foundational investigation into 11-cis-3-hydroxyretinal function requires three core capabilities: obtaining the compound, incorporating it into its protein partner (opsin), and characterizing the resulting visual pigment.

A. Synthesis and Isolation of 11-cis-3-hydroxyretinal

Researchers have two primary routes for obtaining 11-cis-3-hydroxyretinal: extraction from biological sources or chemical synthesis.

Protocol 1: Extraction from Insect Heads (e.g., Drosophila)

This protocol is adapted from methodologies used to identify native retinoids in insects.[5][6] It relies on the separation of different isomers using High-Performance Liquid Chromatography (HPLC).

  • Rationale: Extraction from a biological source ensures the recovery of the naturally occurring isomer. HPLC provides high-resolution separation of structurally similar retinoids. All steps must be performed under dim red light to prevent isomerization.

  • Materials:

    • Insect heads (frozen at -80°C)

    • Homogenizer

    • Hexane, Ethanol, Dichloromethane (HPLC grade)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • HPLC system with a silica column and a UV-Vis detector

  • Step-by-Step Procedure:

    • Homogenization: Homogenize approximately 1 gram of frozen insect heads in a 2:1 mixture of hexane and ethanol.

    • Extraction: Perform a liquid-liquid extraction. Add water to the homogenate to create a phase separation. Collect the upper hexane layer containing the retinoids. Repeat the extraction on the aqueous phase twice more.

    • Drying and Concentration: Pool the hexane extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator at low temperature (<30°C).

    • HPLC Analysis: Inject the concentrated sample onto a normal-phase HPLC silica column. Use an isocratic mobile phase (e.g., a small percentage of ethyl acetate or diethyl ether in hexane) to separate the isomers.

    • Detection and Fractionation: Monitor the elution profile at ~380 nm. The 11-cis and all-trans isomers will have distinct retention times.[5] Collect the fractions corresponding to the 11-cis-3-hydroxyretinal peak.

    • Verification: Confirm the identity of the collected fraction by comparing its absorption spectrum and retention time to known standards or literature values.

Alternative: Chemical Synthesis

Chemical synthesis is often necessary to obtain larger quantities of the chromophore. The synthesis of 11-cis retinoids is notoriously difficult due to the molecule's instability.[7] A validated modern approach involves the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor, which offers a mild and efficient route to the desired 11-cis geometry.[7] This advanced organic synthesis is typically outsourced or performed by a specialized chemistry lab.

B. In Vitro Reconstitution of Rhodopsin

To study its function, the isolated 11-cis-3-hydroxyretinal must be combined with its apoprotein, opsin, to form rhodopsin.

  • Rationale: This in vitro assay is the definitive test of whether a given retinoid can serve as a functional chromophore. The formation of a stable visual pigment is monitored by a characteristic shift in the maximum absorption wavelength (λmax) into the visible range.[8]

  • Materials:

    • Purified 11-cis-3-hydroxyretinal (in ethanol)

    • Opsin preparation (typically from bleached rod outer segments of bovine retina or heterologously expressed)

    • Detergent solution (e.g., 1% digitonin or dodecyl maltoside)

    • Phosphate-buffered saline (PBS)

    • UV-Vis Spectrophotometer

  • Step-by-Step Procedure:

    • Opsin Preparation: Prepare a solution of opsin in a detergent solution. If starting with rhodopsin, bleach it completely by exposing it to bright light to release the native all-trans-retinal.

    • Incubation: In the dark, add a 2- to 5-fold molar excess of the 11-cis-3-hydroxyretinal solution to the opsin preparation.

    • Regeneration: Allow the mixture to incubate at room temperature or 4°C in the dark for 1-2 hours to allow for the formation of the Schiff base linkage between the chromophore and the lysine residue on the opsin.[9]

    • Spectroscopic Analysis: Measure the absorption spectrum of the solution from 300 nm to 700 nm. Successful reconstitution is marked by the appearance of a new absorption peak in the visible spectrum (e.g., ~480-500 nm, depending on the specific opsin), corresponding to the newly formed rhodopsin.[10]

Reconstitution_Workflow start Start opsin_prep Prepare Opsin Solution (Bleached, in Detergent) start->opsin_prep chromophore_prep Prepare 11-cis-3-hydroxyretinal (in Ethanol) start->chromophore_prep mix Combine Opsin and Chromophore (Molar Excess of Chromophore) opsin_prep->mix chromophore_prep->mix incubate Incubate in Dark (1-2 hours, 4°C or RT) mix->incubate measure Measure UV-Vis Spectrum (300-700 nm) incubate->measure analyze Analyze for λmax Shift (Formation of Rhodopsin) measure->analyze success Successful Reconstitution: New Peak in Visible Spectrum analyze->success Yes fail No Reconstitution: Spectrum Unchanged analyze->fail No

Figure 2: Experimental workflow for in vitro rhodopsin reconstitution.
C. Spectroscopic and Photochemical Characterization

Once reconstituted, the pigment's interaction with light can be characterized.

  • Rationale: The core function of a visual pigment is to undergo a conformational change upon absorbing a photon. This is observed as a change in the absorption spectrum. This analysis confirms the light-sensitivity of the reconstituted pigment and allows for the characterization of its photo-intermediates.

  • Step-by-Step Procedure:

    • Baseline Spectrum: Record a high-quality UV-Vis spectrum of the dark-adapted, reconstituted rhodopsin sample. Note the λmax and absorbance value.

    • Photostimulation: Expose the sample in the cuvette to a defined light source (e.g., a fiber-optic illuminator with a specific wavelength filter) for a short duration (e.g., 30-60 seconds).

    • Post-Illumination Spectrum: Immediately record the spectrum again. A functional pigment will show a decrease in the original λmax peak and the appearance of a new peak corresponding to the all-trans metarhodopsin state (typically at a shorter wavelength).

    • Kinetics (Optional): For more advanced analysis, the rate of this spectral change can be measured over time to determine the kinetics of photoactivation. The thermal stability of the metarhodopsin intermediate can be assessed by monitoring the spectrum over time in the dark.

Part 3: Data Interpretation and Expected Outcomes

The successful preliminary investigation of 11-cis-3-hydroxyretinal hinges on the correct interpretation of quantitative data from spectroscopy and chromatography.

Table 1: Spectroscopic Properties of Relevant Retinoids

CompoundStateTypical λmaxMolar Extinction Coefficient (ε)Reference
11-cis-RetinalIn organic solvent~380 nm~25,000 M⁻¹cm⁻¹[10]
all-trans-RetinalIn organic solvent~385 nm~43,000 M⁻¹cm⁻¹[11]
11-cis-3-hydroxyretinalIn organic solvent~375-385 nmVaries, similar to 11-cis-retinal[6]
Reconstituted RhodopsinBound to Opsin~480-500 nm~40,000 M⁻¹cm⁻¹[8][10]
  • Interpretation: In HPLC analysis, the retention time is the primary identifier, while the spectral data from the diode-array detector confirms the compound class. In reconstitution experiments, the key indicator of success is the bathochromic shift (shift to a longer wavelength) of the λmax from the UV range (~380 nm) of the free chromophore to the visible range (~500 nm) of the protein-bound pigment.

Table 2: Key Enzymes of Vertebrate vs. Invertebrate (Drosophila) Visual Cycles

FunctionInvertebrate Enzyme (Drosophila)Vertebrate EnzymeReference
Carotenoid Cleavage / IsomerizationNinaBRPE65 / BCO1[1][4]
Oxidation of 11-cis-retinol/-olRetinol Dehydrogenase (Rdhb)11-cis-Retinol Dehydrogenase (RDH5, etc.)[1][12]
Reduction of all-trans-retinal/-alNot a primary recycling stepall-trans-Retinol Dehydrogenase (RDH8)[1][3]

Part 4: Conclusion and Future Directions

This guide outlines the foundational experimental pathway for the preliminary functional investigation of 11-cis-3-hydroxyretinal. By successfully synthesizing or isolating the chromophore, reconstituting it with an appropriate opsin, and characterizing its photochemical properties, researchers can confirm its role as a functional component of a visual pigment.

These preliminary findings open the door to more advanced studies. For instance, electrophysiological recordings from photoreceptors supplied with synthetic 11-cis-3-hydroxyretinal can directly measure the light-induced cellular response. Structural biology techniques, such as X-ray crystallography, can elucidate how the 3-hydroxy group alters the binding pocket of the opsin.[4] Furthermore, exploring the function of this chromophore with different opsins can shed light on the mechanisms of spectral tuning in color vision. The methodologies described herein provide the essential, validated starting point for these and other exciting avenues of research.

References

  • von Lintig, J., & Vogt, K. (2000). Mechanisms of vitamin A metabolism and deficiency in the mammalian and fly visual system. Journal of Biological Chemistry.
  • Seki, T., Fujishita, S., Ito, M., Matsuoka, N., Kobayashi, C., & Tsukida, K. (1986). A fly, Drosophila melanogaster, forms 11-cis 3-hydroxyretinal in the dark. Vision Research, 26(2), 255-8. Available at: [Link]

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 2-12. Available at: [Link]

  • Kiser, P. D., & Palczewski, K. (2016). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Progress in Retinal and Eye Research, 53, 1-17. Available at: [Link]

  • Haeseleer, F. (2017). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Molecular Pharmacology, 92(4), 386-397. Available at: [Link]

  • Stark, W. S., & Carlson, S. D. (1985). 11-cis retinal restores visual function in vitamin A-deficient Manduca. Visual Neuroscience, 2(3), 231-240. Available at: [Link]

  • Perry, M. W., & Desplan, C. (2019). Insect opsins and evo-devo: what have we learned in 25 years?. Philosophical Transactions of the Royal Society B, 374(1785), 20190072. Available at: [Link]

  • Futurity. (2024). Bug vision findings could shed light on retina diseases. Futurity. Available at: [Link]

  • Palczewski, K. (2020). Shedding new light on the generation of the visual chromophore. Proceedings of the National Academy of Sciences, 117(33), 19631-19639. Available at: [Link]

  • The Visual Cycle. (n.d.). University of Utah. Available at: [Link]

  • Tsin, A., Mata, N., Villazana, E., & Vidro, E. (2001). New developments in the visual cycle: functional role of 11-cis retinyl esters in the retinal pigment epithelium. Hong Kong Journal of Ophthalmology.
  • Nakanishi, K., & Crouch, R. K. (1995). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition in English, 34(11), 1213-1215. Available at: [Link]

  • Babino, D., Perkins, B. D., Kindermann, A., Oberhauser, V., & von Lintig, J. (2015). The role of 11-cis-retinyl esters in vertebrate cone vision. The FASEB Journal, 29(11), 4567-4577. Available at: [Link]

  • Driessen, C. A., Winkens, H. J., Hoffmann, K., Kuhlmann, L. D., Janssen, B. P., & van Vugt, A. H. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. Available at: [Link]

  • Kiser, P. D., & Palczewski, K. (2018). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). 11-cis-retinal Definition. Fiveable.
  • BrainKart. (2017). Metabolic functions of vitamin A and carotenes. BrainKart.
  • Saari, J. C. (2012). Vitamin A Metabolism in Rod and Cone Visual Cycles.
  • Wikipedia. (n.d.). Opsin. Wikipedia.
  • BenchChem. (n.d.). chemical and physical properties of 11-cis-retinal. BenchChem.
  • Utah Education Network. (2017). Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles.
  • Kiser, P. D., Zhang, J., & Palczewski, K. (2015). Photic generation of 11-cis-retinal in bovine retinal pigment epithelium. Journal of Biological Chemistry, 290(48), 28784-28796. Available at: [Link]

  • Hubbard, R. (1966). The Stereoisomerization of 11-cis-Retinal. Journal of Biological Chemistry, 241(8), 1814-1818. Available at: [Link]

  • Wu, B., Malla, A., & Wang, J. S. (2009). The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins. Investigative Ophthalmology & Visual Science, 50(7), 3043-3049. Available at: [Link]

  • VisiVite. (2021). Rhodopsin and Retinal Physiology. VisiVite.
  • Ebrey, T. G., & Reeves, P. J. (2009). 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. Proceedings of the National Academy of Sciences, 106(6), 1777-1782. Available at: [Link]

  • BenchChem. (n.d.). 11-cis-Retinal. BenchChem.
  • ePubs. (n.d.).
  • Chen, Y., & Kefalov, V. J. (2012). Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors. Journal of Biological Chemistry, 287(11), 8178-8186. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of 11-cis retinal and its competitors.
  • PubChem. (n.d.). 11-Cis-Retinal. PubChem.

Sources

An In-Depth Technical Guide to (3S)-11-cis-3-Hydroxyretinal: From Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-11-cis-3-Hydroxyretinal is a fascinating and vital molecule, serving as the primary chromophore in the visual systems of many higher insects. Its unique chemical structure, particularly the stereochemistry at the C3 position and the cis configuration of the C11-C12 double bond, dictates its biological function and presents specific challenges and opportunities in its synthesis and analysis. This technical guide provides a comprehensive overview of (3S)-11-cis-3-hydroxyretinal, including its identification, stereoselective synthesis, purification, and detailed analytical characterization. Furthermore, it delves into its crucial role in the insect visual cycle, offering insights for researchers in chemical biology, neuroscience, and drug development.

Chemical Identification and Properties

Table 1: Physicochemical Properties of (3S)-11-cis-3-Hydroxyretinal

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂PubChem
Molecular Weight 300.44 g/mol PubChem
Appearance Likely a yellow, light-sensitive solidInferred from related retinoids
Solubility Soluble in organic solvents like ethanol, methanol, and acetonitrile; sparingly soluble in waterInferred from related retinoids

Stereoselective Synthesis: A Challenging Endeavor

The synthesis of (3S)-11-cis-3-hydroxyretinal is a complex undertaking due to the inherent instability of the 11-cis double bond and the need for precise stereochemical control at the C3 position. While a definitive, step-by-step protocol for this specific molecule is not widely published, a rational approach can be designed based on established methods for enantioselective synthesis of similar chiral molecules and the synthesis of 11-cis-retinoids.

A plausible synthetic strategy involves a convergent approach, preparing a chiral C3-hydroxylated β-ionone ring synthon and a polyene side chain, followed by their coupling.

Causality in Synthetic Design

The choice of a convergent strategy is driven by the need to introduce the chiral center early and with high enantiomeric excess, minimizing the propagation of stereochemical errors through a long linear synthesis. The instability of the 11-cis bond necessitates its formation late in the synthetic sequence under mild conditions.

Experimental Workflow: A Proposed Enantioselective Synthesis

This proposed workflow is a conceptual guide based on established chemical principles.

Enantioselective_Synthesis_Workflow cluster_chiral_synthon Chiral Synthon Preparation cluster_side_chain Side Chain Synthesis cluster_coupling Coupling and Final Steps Start Achiral Precursor Asymmetric_Hydroxylation Asymmetric Hydroxylation (e.g., Sharpless Asymmetric Dihydroxylation) Start->Asymmetric_Hydroxylation Introduce Chirality Protection Protection of Hydroxyl Group Asymmetric_Hydroxylation->Protection Stability Ionone_Formation β-Ionone Ring Formation Protection->Ionone_Formation Chiral_Synthon (S)-3-Hydroxy-β-ionone Derivative Ionone_Formation->Chiral_Synthon Coupling Coupling Reaction (e.g., Sonogashira or Suzuki) Chiral_Synthon->Coupling Side_Chain_Start C10-Wittig Salt Wittig_Reaction Wittig Reaction with C5-aldehyde Side_Chain_Yne C15-enyne Side_Chain_Yne->Coupling Deprotection Deprotection of Hydroxyl Group Coupling->Deprotection Semi_Hydrogenation Semi-hydrogenation of Alkyne Deprotection->Semi_Hydrogenation Formation of 11-cis bond Oxidation Oxidation of Alcohol Semi_Hydrogenation->Oxidation Final_Product (3S)-11-cis-3-hydroxyretinal Oxidation->Final_Product Insect_Visual_Cycle Rhodopsin (3S)-11-cis-3-hydroxyretinal + Opsin (Rhodopsin) Metarhodopsin all-trans-3-hydroxyretinal + Opsin (Metarhodopsin) Rhodopsin->Metarhodopsin Photon Absorption all_trans all-trans-3-hydroxyretinal Metarhodopsin->all_trans Release Enzymatic_Isomerization Enzymatic Isomerization all_trans->Enzymatic_Isomerization Transport to Pigment Cells eleven_cis (3S)-11-cis-3-hydroxyretinal eleven_cis->Rhodopsin Recombination with Opsin Enzymatic_Isomerization->eleven_cis

Sources

"the role of neurexin in retinoid transport for rhodopsin maturation"

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Neurexin in Retinoid Transport for Rhodopsin Maturation[1][2]

Executive Summary

For decades, Neurexins (Nrxs) have been canonically defined as presynaptic cell adhesion molecules essential for synaptic differentiation and transmission. However, emerging data has unveiled a critical, non-canonical function of Neurexin in the retina: the regulation of retinoid transport required for Rhodopsin maturation .

This guide dissects the molecular mechanism by which Neurexin stabilizes lipoproteins (specifically Apolipoproteins) to facilitate the delivery of the chromophore (11-cis-retinal equivalent) to the Opsin apoprotein. This pathway represents a novel intersection between cell adhesion molecules and lipid/retinoid metabolism, offering new targets for therapeutic intervention in retinal degenerative diseases where chromophore starvation leads to photoreceptor apoptosis.

Rhodopsin, the G-protein coupled receptor responsible for dim-light vision, is a holoprotein composed of two distinct moieties:

  • Opsin: The protein polypeptide, synthesized in the inner segment.

  • Chromophore: A Vitamin A derivative (11-cis-retinal in vertebrates; 3-hydroxy-11-cis-retinal in Drosophila).[3]

The Criticality of Maturation: Opsin without its chromophore is structurally unstable. In the absence of adequate retinoid supply, Opsin misfolds, accumulates in the Endoplasmic Reticulum (ER), and triggers the Unfolded Protein Response (UPR), leading to photoreceptor degeneration. Therefore, the transport of retinoids from the site of synthesis/storage to the photoreceptor is not merely a metabolic requirement but a structural necessity for cellular survival.

While proteins like IRBP (Interphotoreceptor Retinoid-Binding Protein) are well-characterized chaperones in the vertebrate visual cycle, the role of transmembrane adhesion molecules in this process was unknown until the identification of the Neurexin-Lipoprotein Axis .

The Neurexin-Lipoprotein Axis

The discovery that Neurexin regulates Rhodopsin maturation stems from the observation that Neurexin null mutants exhibit severe defects in Rhodopsin levels despite normal opsin mRNA transcription. The defect lies post-translationally, specifically in the availability of the chromophore.

The Mechanism of Action

The mechanism operates through a direct physical interaction between the intracellular domain of Neurexin and specific lipoproteins involved in retinoid shuttling.

  • The Precursor: RFABG (Retinoid- and Fatty Acid-Binding Glycoprotein) is a major lipoprotein precursor.

  • The Cleavage: RFABG is proteolytically processed into smaller apolipoproteins, notably ApoL I and ApoL II .

  • The Stabilization Complex: Neurexin does not bind retinoids directly. Instead, it acts as a membrane-anchored scaffold . The intracellular domain of Neurexin binds to ApoL I.[2]

  • The Outcome: This binding event is obligate for the stability of ApoL I. In the absence of Neurexin, ApoL I is rapidly degraded. Since ApoL I is the vehicle that ferries retinoids to the nascent Opsin, its degradation halts the supply chain.

Pathway Logic
  • Synthesis: RFABG is synthesized and cleaved into ApoL I/II.

  • Anchoring: ApoL I interacts with the Neurexin intracellular domain at the membrane.

  • Transport: Stabilized ApoL I loads retinoids (chromophore).

  • Maturation: Retinoids are transferred to Opsin, forming functional Rhodopsin.

  • Trafficking: Mature Rhodopsin is successfully trafficked to the rhabdomere/outer segment.

Visualization of the Signaling Pathway[4]

The following diagram illustrates the dependency of Rhodopsin maturation on the Neurexin-mediated stabilization of ApoL.

Neurexin_Retinoid_Transport cluster_0 Lipoprotein Processing cluster_1 Photoreceptor Membrane cluster_2 Rhodopsin Maturation RFABG RFABG (Precursor) ApoL_Unstable ApoL I (Unstable) RFABG->ApoL_Unstable Proteolytic Cleavage ApoL_Stabilized ApoL I (Stabilized) ApoL_Unstable->ApoL_Stabilized Binding Degradation Degradation ApoL_Unstable->Degradation No Nrx Retinoids Retinoids (Chromophore) ApoL_Stabilized->Retinoids Transports Neurexin Neurexin (Intracellular Domain) Neurexin->ApoL_Stabilized Scaffolding/Stabilization Rhodopsin Mature Rhodopsin Retinoids->Rhodopsin Incorporation Opsin_Apo Opsin (Apoprotein) Opsin_Apo->Rhodopsin Maturation

Caption: The Neurexin-ApoL stabilization complex ensures retinoid delivery for Rhodopsin maturation.[4] Without Neurexin, ApoL degrades, halting the cycle.

Experimental Validation Protocols

To rigorously study this pathway, researchers must employ a multi-modal approach combining biochemistry, electrophysiology, and lipid profiling.

Protocol: Co-Immunoprecipitation (Co-IP) of Nrx-ApoL Complex

Objective: Confirm physical interaction between Neurexin and ApoL.

  • Lysate Preparation:

    • Homogenize retinal tissue in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) containing protease inhibitors.

    • Critical Step: Do not use harsh denaturing detergents (SDS) initially, as this may disrupt the Nrx-ApoL interaction.

  • Antibody Incubation:

    • Incubate lysate with anti-Neurexin antibody (C-terminal specific) overnight at 4°C.

    • Include an IgG isotype control.

  • Capture:

    • Add Protein A/G magnetic beads for 2 hours.

    • Wash beads 3x with lysis buffer.

  • Elution & Western Blot:

    • Elute in 2x Laemmli buffer with

      
      -mercaptoethanol.
      
    • Run SDS-PAGE and immunoblot for ApoL I .

    • Success Criteria: Presence of ApoL I band in anti-Nrx IP, absence in IgG control.

Protocol: Retinoid Profiling via HPLC

Objective: Quantify chromophore deficiency in Nrx-deficient models.

  • Extraction:

    • Perform all steps under dim red light to prevent photoisomerization.

    • Homogenize retinas in hexane/ethanol (2:1).

  • Separation:

    • Inject organic phase onto a Normal-Phase Silica HPLC column.

    • Mobile phase: Hexane with varying gradients of ethyl acetate/dioxane.

  • Detection:

    • Monitor absorbance at 360 nm (retinal) and 325 nm (retinol).

  • Data Analysis:

    • Compare the peak area of 11-cis-retinal (or 3-OH-11-cis-retinal) in Wild Type vs. Nrx Mutants.

    • Expected Result: Nrx mutants will show a specific depletion of the cis-chromophore, while retinyl esters (storage forms) may remain normal or elevated due to transport blockage.

Therapeutic Implications

The identification of Neurexin as a regulator of lipoprotein stability opens new avenues for drug development:

Therapeutic AreaMechanism of ActionPotential Strategy
Retinitis Pigmentosa (RP) Many RP cases involve protein misfolding. Enhancing the Nrx-ApoL interaction could increase chromophore flux and stabilize mutant Opsins.Small Molecule Stabilizers: Develop compounds that mimic the Nrx C-terminal domain to bind and stabilize ApoL/IRBP-like proteins.
Lipid Metabolism Disorders The Nrx-Lipoprotein link suggests a broader role for adhesion molecules in lipid homeostasis.Peptide Mimetics: Use Nrx-derived peptides to modulate local lipid transport in the retina.
Gene Therapy In cases of Nrx deficiency, canonical synaptic function is often the focus, but visual function must be monitored.Dual-Function Vectors: Gene replacement strategies must ensure expression levels are sufficient for both synaptic maintenance and ApoL stabilization.

References

  • Tian, Y., Li, T., Sun, M., Wan, D., Li, Q., Li, P., ... & Han, J. (2013). Neurexin regulates visual function via mediating retinoid transport to promote rhodopsin maturation.[1][4][5][6][7] Neuron, 77(2), 311-322.[7]

    • Core Reference: Establishes the direct link between Neurexin, ApoL stabilization, and Rhodopsin matur
  • Wang, T., & Montell, C. (2007). Phototransduction and retinal degeneration in Drosophila. Pflügers Archiv-European Journal of Physiology, 454(5), 821-847.

    • Contextual Reference: Reviews the Drosophila visual cycle and the role of lipoproteins/chromophore transport.
  • Südhof, T. C. (2017).[8] Synaptic neurexin complexes: a molecular code for the logic of neural circuits. Cell, 171(4), 745-769.

    • Contextual Reference: Provides the canonical view of Neurexin function, highlighting the novelty of the non-synaptic retinal role.
  • Travis, G. H., Golczak, M., Moise, A. R., & Palczewski, K. (2007). Diseases caused by defects in the visual cycle: retinoids as potential therapeutic agents. Annual Review of Pharmacology and Toxicology, 47, 469-512.

    • Contextual Reference: Detailed overview of retinoid transport mechanisms and associated p

Sources

Methodological & Application

Application Note: Isolation and Quantification of 11-cis-3-Hydroxyretinal from Insect Photoreceptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dipteran Visual Chromophore

In vertebrate vision, the universal chromophore is 11-cis-retinal. However, in higher insects—specifically Diptera (flies) and Lepidoptera (moths/butterflies)—the visual pigment chromophore is 11-cis-3-hydroxyretinal . This hydroxylated derivative allows for specific spectral tuning and is metabolically derived from xanthophylls (like zeaxanthin and lutein) rather than


-carotene.

Extracting this molecule presents a unique "dual-threat" challenge to the analyst:

  • Isomeric Instability: Like all retinoids, the 11-cis configuration is thermodynamically unstable and photo-isomerizes to all-trans upon exposure to light.

  • Chemical Instability: The polyene chain is susceptible to oxidation, and the 3-hydroxyl group increases polarity, altering extraction kinetics compared to vertebrate retinal.

This protocol details the Hydroxylamine-Oxime Derivatization Method . Unlike direct solvent extraction, which often leads to thermal isomerization during processing, this method traps the retinal isomers as stable oximes (retinal-O-methyloximes or simple oximes) immediately upon cell disruption. This "locks" the geometric configuration (cis vs. trans), allowing for accurate quantification of the physiological state of the photoreceptor at the moment of sampling.

Pre-Analytical Core: The "Dark Room" Mandate

CRITICAL WARNING: The success of this protocol is binary; it depends entirely on light management. 11-cis-3-hydroxyretinal will photo-isomerize to the all-trans form in femtoseconds to microseconds upon photon absorption.

  • Lighting: All procedures, from insect decapitation to HPLC injection, must be performed under dim red light (

    
     nm). Standard "yellow" safety lights used in some labs are insufficient for 11-cis isomers.
    
  • Temperature: Tissue collection must be done on dry ice. Extraction solvents must be ice-cold (

    
    ).
    
  • Inert Atmosphere: All evaporation steps must use a stream of Nitrogen (

    
    ) or Argon to prevent oxidation of the polyene chain.
    

Protocol: Hydroxylamine-Coupled Extraction

Objective: To extract 3-hydroxyretinal isomers from Drosophila heads while simultaneously derivatizing them into stable oximes for Normal-Phase HPLC analysis.

Materials & Reagents[1][2][3][4][5][6][7]
  • Biological Source: 50–100 Drosophila melanogaster heads (frozen immediately in liquid

    
    ).
    
  • Lysis/Reaction Solvent: 100% Methanol (LC-MS grade).

  • Derivatizing Agent: Hydroxylamine hydrochloride (

    
    ).
    
  • Extraction Solvent: Dichloromethane (DCM) or Hexane (LC-MS grade).

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Equipment: Glass-glass homogenizer (1 mL), Refrigerated Centrifuge,

    
     evaporator.
    
Step-by-Step Methodology
Phase 1: Tissue Disruption & Derivatization
  • Preparation: Prepare a fresh solution of 2 M Hydroxylamine in water. Adjust pH to 6.5–7.0 with dilute NaOH (critical for reaction kinetics).

  • Collection: Under red light, separate 50–100 frozen fly heads using a scalpel on a dry-ice block. Transfer to the glass homogenizer.

  • Lysis: Add 200

    
    L of Methanol  and 100 
    
    
    
    L of 2 M Hydroxylamine
    .
  • Homogenization: Homogenize thoroughly (10–15 strokes) on ice. The methanol disrupts cell membranes, while hydroxylamine immediately attacks the aldehyde group of the retinal (bound to opsin or free), forming the retinal oxime .

    • Mechanism:[1]

      
      
      
  • Incubation: Incubate the homogenate at room temperature (

    
    ) for 15 minutes  in total darkness. This ensures complete conversion of all chromophores to oximes.
    
Phase 2: Liquid-Liquid Extraction
  • Partition: Add 400

    
    L of Methanol  and 400 
    
    
    
    L of Dichloromethane (DCM)
    to the homogenate.
  • Mixing: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Recovery: You will see phase separation. The lipophilic retinal oximes partition into the lower organic layer (DCM). Carefully transfer the lower organic phase to a fresh amber glass vial.

  • Re-extraction (Optional but Recommended): Add another 400

    
    L of DCM to the aqueous residue, vortex, centrifuge, and pool the organic fractions to maximize recovery (>95%).
    
Phase 3: Concentration
  • Drying: Evaporate the pooled organic solvent under a gentle stream of Nitrogen gas . Do not use heat.

  • Reconstitution: Dissolve the dried residue in 50–100

    
    L of Mobile Phase  (e.g., 90:10 Hexane:Ethyl Acetate).
    
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into an amber HPLC vial.
    

Analytical Validation: HPLC Parameters

For 3-hydroxyretinoids, Normal-Phase HPLC is superior to Reverse-Phase for separating geometric isomers (11-cis vs. all-trans). The hydroxyl group interacts with the silica stationary phase, providing distinct retention times.

Table 1: HPLC Method Specifications
ParameterSetting / SpecificationRationale
Column Silica (e.g., Zorbax Sil, 5

m, 4.6 x 250 mm)
Silica separates isomers based on steric hindrance and hydroxyl polarity.
Mobile Phase Isocratic: Hexane (80%) / Ethyl Acetate (20%)Ethyl acetate modulates the polarity to elute the 3-hydroxy derivatives.
Flow Rate 1.0 – 1.4 mL/minOptimized for peak resolution vs. run time (~20 mins).
Detection UV/Vis at 360 nm Retinal oximes have an absorption maximum (

) slightly blue-shifted from free retinal.
Temperature

(Controlled)
Fluctuations affect retention times on silica columns.
Injection Vol 20–50

L
Depends on head count; ensure column is not overloaded.
Expected Elution Order (Normal Phase)
  • 11-cis-3-hydroxyretinal oxime (syn/anti forms often co-elute or appear as doublets)

  • all-trans-3-hydroxyretinal oxime (elutes later due to linear geometry interacting more with silica)

Visualizing the Science

Diagram 1: The Dipteran Xanthophyll-to-Chromophore Pathway

This diagram illustrates the metabolic origin of the 3-hydroxy chromophore, highlighting the difference from the vertebrate beta-carotene pathway.

XanthophyllPathway cluster_Cell Intracellular Processing Diet Dietary Source (Plant Material) Zeaxanthin Zeaxanthin / Lutein (Xanthophylls) Diet->Zeaxanthin Ingestion Transport Hemolymph Transport (Lipophorins) Zeaxanthin->Transport Absorption NinaB NinaB Enzyme (Carotenoid Oxygenase) Transport->NinaB Uptake Cell Retinula Cell (Photoreceptor) Chromophore 11-cis-3-hydroxyretinal NinaB->Chromophore Oxidative Cleavage (Isomerization independent of light) Pigment Rhodopsin (Rh1) (Opsin + Chromophore) Chromophore->Pigment Schiff Base Linkage

Caption: The metabolic pathway in Drosophila where dietary xanthophylls are cleaved by the NinaB enzyme to generate the 3-hydroxyretinal chromophore.[2]

Diagram 2: The Extraction & Derivatization Workflow

This flowchart visualizes the critical steps of the protocol to ensure sample integrity.

ExtractionWorkflow Heads Insect Heads (Frozen, -80°C) Lysis Homogenization MeOH + NH2OH Heads->Lysis Red Light Only Reaction Oxime Formation (15 min, Dark) Lysis->Reaction Stabilization Extract Phase Partition Add DCM/Hexane Reaction->Extract Organic Organic Phase (Retinoids) Extract->Organic Bottom Layer (DCM) Aqueous Aqueous Phase (Discard) Extract->Aqueous Dry N2 Evaporation Organic->Dry HPLC HPLC Analysis (Normal Phase Silica) Dry->HPLC Reconstitute in Mobile Phase

Caption: Step-by-step workflow for the Hydroxylamine-Oxime extraction method, prioritizing chromophore stabilization.

Troubleshooting & Quality Control

Peak Identification

Because 3-hydroxyretinal standards are not always commercially available, validation often requires:

  • UV Spectrum Confirmation: The oxime should show a

    
     near 360 nm.
    
  • Light-Induced Shift: Expose a portion of your extract to white light for 5 minutes and re-inject. The 11-cis peak should diminish, and the all-trans peak should grow. This confirms the identity of the cis-isomer.

Common Pitfalls
  • Low Yield: Usually due to incomplete homogenization of the chitinous insect head. Ensure the pestle reaches the bottom of the tube.

  • Peak Broadening: Water contamination in the Normal Phase column. Ensure the organic phase is dried completely before reconstitution.

  • Artifacts: If hydroxylamine is old or pH is incorrect, "syn" and "anti" oxime isomers may separate too widely, complicating quantification.

References

  • Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333.

  • Wang, T., Oberwinkler, J., & von Lintig, J. (2012). The blindness of the Drosophila mutant ninaB is caused by a deficiency in vitamin A formation. Proceedings of the National Academy of Sciences, 109(13), 4859-4864. (Provides the basis for the modern extraction protocol).

  • Babino, D., et al. (2016). The molecular basis of vitamin A transport and metabolism in the insect eye. Archives of Biochemistry and Biophysics, 604, 122-126.

  • Groenendijk, G. W., et al. (1980). Separation of isomers of retinal and 3-dehydroretinal by high-performance liquid chromatography. Biochimica et Biophysica Acta (BBA), 617(3), 430-438. (Foundational HPLC methods).

Sources

Application Note: High-Resolution HPLC Analysis of Hydroxylated Retinal Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the separation and quantification of hydroxylated retinal isomers (e.g., 4-hydroxyretinal) in biological matrices. Unlike standard retinoid analysis, hydroxylated retinals present unique challenges due to their increased polarity, thermal instability, and high susceptibility to photo-isomerization. This guide prioritizes a Normal-Phase HPLC (NP-HPLC) approach for superior geometric isomer resolution, supplemented by a Reversed-Phase (RP-HPLC) alternative for mass spectrometry compatibility. Critical pre-analytical controls regarding lighting and extraction chemistry are defined to ensure data integrity.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

Retinal (vitamin A aldehyde) is the chromophore of the visual pigments (rhodopsin and cone opsins).[1] Its photo-isomerization from 11-cis to all-trans triggers phototransduction. However, the accumulation of all-trans-retinal is toxic; it can form bis-retinoid lipofuscin precursors (e.g., A2E) implicated in macular degeneration.

Hydroxylated metabolites, such as 4-hydroxyretinal , often arise from cytochrome P450-mediated oxidation (e.g., CYP26 family activity) or non-enzymatic oxidative stress. Analyzing these isomers is critical because:

  • Isomer Specificity: The biological activity of retinoids is strictly governed by their geometry (cis vs. trans).

  • Polarity Shift: The hydroxyl group significantly alters retention behavior compared to the parent retinal, requiring modified chromatographic conditions.

  • Stability: Hydroxylated retinals are more labile than non-hydroxylated forms, prone to dehydration (forming anhydroretinal) or further oxidation.

Pre-Analytical Controls: The "Dark" Protocol

Expert Insight: The single largest source of error in retinoid analysis is not the HPLC method, but the sample preparation. Retinal isomers photo-equilibrate within seconds under standard laboratory lighting.

Environmental Controls
  • Lighting: All procedures must be performed under dim red light (wavelength > 600 nm). Yellow light is insufficient for retinal isomers, which absorb up to 400-420 nm.

  • Glassware: Use amber silanized glassware. Retinal aldehydes adhere avidly to untreated glass and plastics.

  • Temperature: Maintain samples on ice (4°C) at all times.

Chemical Stabilization
  • Antioxidants: Butylated hydroxytoluene (BHT) must be added to all extraction solvents (50 µg/mL) to prevent artifactual oxidation.

  • Schiff Base Prevention: In tissue homogenates, free retinal binds to lysine residues of proteins. To release it, formaldehyde (approx. 4%) is often used in the extraction buffer to denature proteins without reacting with the retinoid, or a slight acidification is employed.

Experimental Workflow

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a modified Folch extraction optimized for polar retinoids.

Reagents:

  • Lysis Buffer: 0.9% NaCl, 10 mM HEPES (pH 7.4).

  • Extraction Solvent: Hexane:Ethyl Acetate (85:15 v/v) + 0.1% BHT. (Ethyl acetate is added to recover the more polar hydroxylated species).

  • Internal Standard: Retinyl acetate (non-endogenous analog).

Protocol:

  • Homogenization: Homogenize tissue (e.g., 10 mg retina) in 200 µL Lysis Buffer under red light.

  • Denaturation: Add 200 µL ethanol (cold) to precipitate proteins and disrupt retinoid-binding proteins.

  • Extraction: Add 1 mL Extraction Solvent. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to an amber vial.

  • Repeat: Re-extract the aqueous phase once more to ensure recovery of hydroxylated isomers.

  • Concentration: Evaporate the combined organic layers under a gentle stream of Argon (never Nitrogen, if possible, as Argon is heavier and blankets the sample better) at room temperature.

  • Reconstitution: Dissolve residue in 100 µL of the HPLC Mobile Phase (see Section 4).

Workflow Diagram

G cluster_0 Pre-Analytical (Red Light Only) cluster_1 Extraction (Biphase) cluster_2 Analysis Sample Biological Sample (Retina/Cell Culture) Lysis Homogenization (Saline/HEPES) Sample->Lysis Denature Protein Precipitation (Cold Ethanol) Lysis->Denature Extract Add Solvent: Hexane:EtOAc (85:15) + BHT Denature->Extract Vortex Vortex & Centrifuge (3000xg, 4°C) Extract->Vortex PhaseSep Phase Separation Vortex->PhaseSep Organic Organic Layer (Retinoids) PhaseSep->Organic Top Layer Aqueous Aqueous Waste PhaseSep->Aqueous Bottom Layer Evap Evaporation (Argon Stream) Organic->Evap Recon Reconstitute in Mobile Phase Evap->Recon HPLC NP-HPLC Injection (Silica Column) Recon->HPLC

Caption: Step-by-step extraction workflow for hydroxylated retinal isomers, emphasizing phase separation and inert gas handling.

Chromatographic Protocols

Method A: Normal-Phase HPLC (Gold Standard for Isomers)

Normal-phase chromatography is superior for separating geometric isomers (e.g., 11-cis vs 13-cis) because the interaction relies on the spatial orientation of the polar functional group relative to the silica surface.

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).[2]

  • Column: Agilent Zorbax Rx-SIL (4.6 x 250 mm, 5 µm) or equivalent high-purity silica.

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Ethyl Acetate (or Dioxane for different selectivity)

    • Modifier: Isopropanol (0.5% v/v) to maintain constant hydration of the silica.

  • Isocratic Elution: Hexane:Ethyl Acetate (80:20 v/v).

    • Note: Standard retinal uses 95:5. The increased polarity of hydroxylated isomers requires a stronger solvent (20% EtOAc) to elute them within a reasonable time.

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Temperature: 20°C (Strictly controlled; silica adsorption is temperature-sensitive).

  • Detection: 360 nm (Retinal max) and 325 nm (monitoring retinol contaminants).

Expected Elution Order (NP-HPLC):

  • 13-cis-retinal (Least polar geometry)

  • 11-cis-retinal

  • 9-cis-retinal[3][4][5]

  • All-trans-retinal

  • 4-hydroxy-11-cis-retinal (Elutes later due to -OH group)

  • 4-hydroxy-all-trans-retinal

Method B: Reversed-Phase HPLC (For LC-MS Applications)

If Mass Spectrometry is required, Normal Phase solvents (Hexane) are hazardous to ESI sources. Use this RP method.

  • Column: YMC Carotenoid C30 (4.6 x 250 mm, 3 µm).

    • Why C30? C30 phases have higher shape selectivity than C18, essential for resolving isomers.

  • Mobile Phase:

    • A: Methanol:Water (90:10) + 10mM Ammonium Acetate.

    • B: Methyl tert-butyl ether (MTBE).

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Hold 50% B

  • Detection: UV 360 nm.

Data Presentation & Validation

Quantitative Summary Table

When validating the method, construct a table similar to the one below to track performance.

ParameterSpecificationNotes
Linearity (R²) > 0.995Range: 0.5 pmol – 500 pmol on column.
LOD (S/N=3) ~ 0.2 pmolDependent on detector sensitivity (DAD).
Recovery > 85%Critical for hydroxylated species; ensure EtOAc is used in extraction.
Precision (RSD) < 5.0%Intra-day variability.[6]
Resolution (Rs) > 1.5Between 11-cis and 13-cis isomers.
Peak Identification Strategy
  • UV Spectrum: Hydroxylated retinals typically show a slight hypsochromic shift (blue shift) or bathochromic shift depending on the position of the hydroxyl group relative to the conjugated chain.

    • Retinal:[7][1][3][8][9][10] λmax ≈ 380 nm (ethanol).

    • 4-hydroxyretinal: λmax ≈ 375-380 nm (similar, but check for secondary peaks).

  • Oxime Derivatization Verification: To confirm a peak is an aldehyde (retinal) and not an alcohol (retinol), treat a sub-aliquot with hydroxylamine. The retinal peak should shift (split into syn and anti oximes), while retinol/hydroxylated retinol (if the -OH is on the ring) will remain or shift differently.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Tailing Peaks Silica column dehydration (NP method).Add 0.1-0.5% Isopropanol or water-saturated hexane to the mobile phase to "wet" the silica.
Peak Splitting Sample solvent mismatch.Ensure the reconstitution solvent matches the mobile phase. Do not inject Ethanol into a Hexane mobile phase system.
Low Recovery of 4-OH-Retinal Polarity mismatch in extraction.Increase the percentage of Ethyl Acetate in the extraction solvent (up to 30%).
"Ghost" Peaks Photo-isomerization.Verify dark room conditions. Check if autosampler has a light-proof cover.

References

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology, 652, 1-54.

  • Landers, G. M., & Olson, J. A. (1988). Absence of isomeric 13-cis-retinoic acid in the plasma of humans and rats. Journal of Chromatography B, 424, 1-7. (Foundational work on isomer separation).

  • Moise, A. R., et al. (2007). Identification of a retinyl ester hydrolase activity in retinal pigment epithelium. Journal of Biological Chemistry, 282(28), 20176-20188. (Details on extraction protocols).

  • Gundersen, T. E., et al. (2007). Retinoid analysis by HPLC/MS. Journal of Separation Science. (Reference for RP-HPLC conditions).

  • BenchChem Application Note. Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography.

Disclaimer: This protocol is for research use only. All chemical handling should be performed in accordance with local safety regulations, specifically regarding the flammability of hexane and the toxicity of retinoids.

Sources

"mass spectrometry techniques for 11-cis-3-hydroxyretinal identification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Identification of 11-cis-3-Hydroxyretinal via LC-MS/MS

Introduction: The Analytical Challenge

11-cis-3-hydroxyretinal is the primary visual chromophore in the compound eyes of Dipteran insects (e.g., Drosophila) and Lepidoptera, distinct from the 11-cis-retinal found in vertebrates. Its identification presents a unique "analytical paradox":

  • Isomeric Instability: The 11-cis configuration is thermodynamically unstable and prone to photo-isomerization to all-trans and thermal isomerization to 13-cis during analysis.

  • Chemical Lability: The aldehyde group is highly reactive, leading to oxidation (retinoic acid) or reduction (retinol) if not stabilized.

  • Structural Similarity: It must be chromatographically resolved from its non-visual isomers (all-trans-3-hydroxyretinal) and potential metabolic precursors.

This guide details a Chemical Derivatization-LC-MS/MS workflow. We utilize hydroxylamine derivatization to "lock" the geometric configuration, followed by C30-based chromatographic separation, which offers superior steric selectivity for cis/trans isomers compared to standard C18 phases.

Pre-Analytical Considerations & Safety

  • Lighting: All procedures must be performed under dim red light (wavelength > 600 nm). 11-cis isomers photo-isomerize in seconds under white light.

  • Atmosphere: Use Argon or Nitrogen headspace for all evaporation steps to prevent oxidation.

  • Glassware: Use amberized glassware or wrap clear glass in aluminum foil.

Methodology 1: The "Isomer-Lock" Derivatization Strategy

Direct analysis of underivatized retinal via LC-MS is risky because the heated electrospray source can induce thermal isomerization, leading to false "all-trans" positives.

The Solution: Convert the aldehyde to an Oxime .

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Mechanism:

    
    
    
  • Benefit: The C=N bond is thermally stable. The 11-cis configuration is preserved as the 11-cis-oxime.

Critical Note on Data Interpretation: Oxime formation creates two stereoisomers (syn and anti) for each retinal isomer. Therefore, a pure 11-cis-3-hydroxyretinal sample will elute as two distinct peaks (11-cis-syn and 11-cis-anti) in the chromatogram.

Methodology 2: LC-MS/MS Configuration[1]

Chromatography (HPLC/UPLC)

Standard C18 columns often fail to resolve the complex mixture of cis/trans and syn/anti isomers. We utilize a C30 (Triacontyl) stationary phase, which provides enhanced shape selectivity for carotenoids and retinoids.

ParameterSpecificationRationale
Column YMC Carotenoid C30 (3µm, 2.0 x 150mm) or equivalentHigh steric recognition for geometric isomers.
Mobile Phase A Methanol:Water (90:10) + 0.1% Formic AcidPromotes ionization of the oxime.
Mobile Phase B Methyl tert-butyl ether (MTBE) + 0.1% Formic AcidStrong eluent for hydrophobic retinoids.
Gradient 80% A to 20% A over 20 minsSlow gradient required for isomer resolution.
Flow Rate 0.2 - 0.4 mL/minCompatible with ESI source.
Mass Spectrometry (Source & Detection)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

    • Note: While APCI is common for underivatized retinoids, ESI is superior for oximes due to the basic nitrogen allowing easy protonation

      
      .
      
  • Target Analyte: 3-Hydroxyretinal Oxime.

    • MW (Neutral): ~315.45 Da

    • Precursor Ion: m/z 316.5

      
      
      

Step-by-Step Experimental Protocol

Phase A: Tissue Extraction & Derivatization
  • Collection: Decapitate insects (e.g., 50 Drosophila heads) on dry ice under red light.

  • Lysis & Locking: Homogenize heads immediately in 200 µL of Derivatization Buffer (Methanol containing 100 mM Hydroxylamine HCl and 100 mM Sodium Acetate).

    • Why: The high concentration of hydroxylamine captures the retinal isomers before extraction, preventing isomerization during handling.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Extraction: Add 200 µL Dichloromethane (DCM) and 100 µL Water. Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins. Collect the lower organic phase (DCM).

  • Drying: Evaporate the DCM layer under a gentle stream of Nitrogen.

  • Reconstitution: Dissolve residue in 50 µL Mobile Phase A (MeOH/Water). Transfer to amber autosampler vial.

Phase B: Mass Spectrometry Parameters (MRM)

Set up Multiple Reaction Monitoring (MRM) for high sensitivity.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Description
3-OH-Retinal Oxime 316.5 298.5 15Loss of Water

3-OH-Retinal Oxime 316.5 212.3 25Polyene chain fragmentation
Retinal Oxime (Ctrl) 300.5282.515Loss of Water (Standard Retinal)

Visualization of Workflow & Logic

Figure 1: Analytical Workflow

This diagram illustrates the critical path from tissue to data, emphasizing the "Locking" step.[1]

G Sample Insect Tissue (Heads/Eyes) Lysis Homogenization + NH2OH (Excess) Sample->Lysis Red Light Only Lock Isomer Locking (Formation of Oximes) Lysis->Lock Chemical Stabilization Extract Liquid-Liquid Extraction (DCM/MeOH) Lock->Extract Hydrophobic Phase LC C30 HPLC Separation (Isomer Resolution) Extract->LC Inject MS ESI-MS/MS (MRM Detection) LC->MS m/z 316.5

Caption: Workflow for stabilizing and detecting labile 11-cis-3-hydroxyretinal isomers.

Figure 2: Chromatographic Logic (The "Doublet" Signature)

This diagram explains how to interpret the resulting chromatogram, distinguishing the target 11-cis isomer from the thermodynamically stable all-trans isomer.

Logic Input Sample Contains: 11-cis-3-OH-Retinal All-trans-3-OH-Retinal Deriv Reaction with Hydroxylamine Input->Deriv Cis_Prod 11-cis-Oximes Deriv->Cis_Prod Trans_Prod All-trans-Oximes Deriv->Trans_Prod Peak1 Peak 1: 11-cis-syn (Early Eluting) Cis_Prod->Peak1 Separates on C30 Peak2 Peak 2: 11-cis-anti (Mid Eluting) Cis_Prod->Peak2 Peak3 Peak 3: All-trans-syn (Late Eluting) Trans_Prod->Peak3 Peak4 Peak 4: All-trans-anti (Late Eluting) Trans_Prod->Peak4

Caption: Diagnostic "Syn/Anti" peak splitting logic used to confirm isomer identity.

Troubleshooting & Optimization

  • Low Sensitivity: Ensure the mobile phase pH is acidic (0.1% Formic Acid). Oximes ionize best as protonated species

    
    . If signal remains low, check for ion suppression from the biological matrix; consider a Solid Phase Extraction (SPE) cleanup using C18 cartridges.
    
  • Peak Broadening: This often occurs if the sample solvent is stronger than the mobile phase. Reconstitute the sample in 100% Mobile Phase A (high water content) rather than pure Methanol or MTBE.

  • Missing 11-cis Peak: If only all-trans is observed, the sample likely degraded during handling. Verify the "Red Light" protocol and ensure the homogenization buffer was cold (

    
    ).
    

References

  • Von Lintig, J., et al. (2010). "The molecular basis of vitamin A delivery in the Drosophila eye." Journal of Biological Chemistry. Link

  • Biesalski, H. K., et al. (1989). "Sensitive analysis of retinyl esters by high-performance liquid chromatography." Clinical Chemistry. Link

  • Moise, A. R., et al. (2005). "Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells." Proceedings of the National Academy of Sciences. Link

  • Sander, L. C., et al. (1994). "Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes (C30 Columns)." Journal of Chromatography A. Link

  • Kane, M. A., et al. (2008). "Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry." Analytical Chemistry. Link

Sources

"using 11-cis-3-hydroxyretinal in photoreceptor reconstitution assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photoreceptor Reconstitution Assays using 11-cis-3-hydroxyretinal

Executive Summary

This guide details the protocol for reconstituting photoreceptor pigments using 11-cis-3-hydroxyretinal (also known as A3 retinal). Unlike the 11-cis-retinal (A1) found in vertebrates, 11-cis-3-hydroxyretinal is the primary chromophore in Dipteran insects (e.g., Drosophila melanogaster) and Lepidoptera.

The presence of the hydroxyl group at the C3 position alters the polarity, spectral properties, and binding kinetics of the chromophore. Consequently, standard protocols for bovine rhodopsin must be modified to account for the bistable nature of invertebrate pigments and the increased susceptibility of 3-hydroxyretinal to oxidation.

Critical Pre-Experimental Directives

Chemical Handling & Stability
  • Photosensitivity: All procedures involving retinoids must be performed under dim red light (

    
     nm). 11-cis-3-hydroxyretinal is highly prone to photoisomerization.
    
  • Oxidation Risk: The C3-hydroxyl group increases reactivity. All buffers must be degassed and supplemented with antioxidants (e.g.,

    
    -mercaptoethanol or DTT) during opsin handling, though the retinoid stock itself is best stored in inert gas (Argon).
    
  • Solubility: 3-hydroxyretinal is more polar than 11-cis-retinal. While it dissolves in ethanol, its partition coefficient into detergent micelles (like DDM) differs, often requiring slightly longer incubation times to reach equilibrium.

The "Bistability" Factor

Crucial Distinction: Unlike vertebrate rhodopsin, which bleaches to all-trans-retinal and free opsin upon light exposure, Drosophila rhodopsin (Rh1) is bistable .[1]

  • Dark State: Rh1 (

    
     nm)
    
  • Light State: Metarhodopsin (

    
     nm)
    
  • Implication: You cannot quantify reconstitution simply by "bleaching" with white light, as the pigment will merely shuttle between Rh1 and Meta states. You must use Hydroxylamine to force the release of the chromophore for quantification.

Reconstitution Protocol

Materials Required
  • Apo-Opsin: Purified Drosophila opsin (e.g., expressed in E. coli or mammalian cells) or washed native membranes (fly heads).

  • Chromophore: 11-cis-3-hydroxyretinal (Stock in Ethanol, ~5-10 mM).

  • Buffer A (Solubilization): 50 mM HEPES (pH 6.7), 140 mM NaCl, 0.05% Dodecyl Maltoside (DDM), 1 mM DTT.

  • Bleaching Agent: 1 M Hydroxylamine hydrochloride (neutralized to pH 7.0).

Step-by-Step Workflow

Step 1: Opsin Preparation Dilute the apo-opsin to a concentration of approximately 1-5


M in Buffer A. Ensure the detergent concentration is at least 

CMC (Critical Micelle Concentration).
  • Note: pH 6.7 is preferred over 7.4 for invertebrate opsins to minimize thermal denaturation during long incubations.

Step 2: Chromophore Addition Under dim red light, add 11-cis-3-hydroxyretinal to the opsin solution.

  • Molar Ratio: Add a 3-fold molar excess of chromophore relative to opsin.

  • Reasoning: The excess drives the equilibrium toward the bound state (Schiff base formation) and compensates for any non-specific oxidation or lipid partitioning.

Step 3: Incubation Incubate the mixture in total darkness.

  • Temperature: 4°C.[2]

  • Duration: 12–16 hours (Overnight).

  • Mechanistic Insight: The formation of the protonated Schiff base involves a nucleophilic attack of the Lysine

    
    -amino group on the retinal aldehyde. Low temperature prevents protein denaturation while allowing slow, specific entry of the polar chromophore into the helical bundle.
    

Step 4: Purification (Optional but Recommended) To remove excess free chromophore (which absorbs at ~380 nm and interferes with spectral analysis), pass the sample through a small gel-filtration spin column (e.g., Sephadex G-25) equilibrated with Buffer A.

Validation & Characterization (The "Self-Validating" Assay)

To prove successful reconstitution, you must demonstrate the formation of the Protonated Schiff Base (PSB) and its specific sensitivity to hydroxylamine.

Spectroscopic Procedure
  • Dark Spectrum: Record the UV-Vis spectrum (250–650 nm) of the reconstituted sample.

    • Expectation: A peak at ~480 nm (Rh1) and a shoulder at 280 nm (Protein).

  • Hydroxylamine Bleach: Add neutralized Hydroxylamine to a final concentration of 50 mM. Incubate for 10 minutes in the dark, then expose to bright yellow light (>500nm) for 2 minutes.

  • Bleached Spectrum: Record the spectrum again.

    • Expectation: The 480 nm peak should collapse and shift to ~365 nm (Retinal oxime).

Calculation of Reconstitution Efficiency

Use the difference spectrum (Dark minus Bleached) to calculate concentration.



  • 
    : Absorbance difference at 480 nm.
    
  • 
    : Extinction coefficient.[2] For Drosophila Rh1, 
    
    
    
    (approximate; often referenced against bovine standard of 40,600 adjusted for chromophore).
  • 
    : Path length (cm).
    

Data Visualization & Pathway Logic

The following diagram illustrates the reconstitution logic and the bistable cycle specific to 3-hydroxyretinal pigments.

G cluster_inputs Input Components cluster_assay Validation Assay Opsin Apo-Opsin (Membrane/Purified) Reconstitution Incubation (4°C, Overnight, Dark) Schiff Base Formation Opsin->Reconstitution Chromophore 11-cis-3-OH-Retinal (Ethanol Stock) Chromophore->Reconstitution Rh1 Reconstituted Rh1 (λmax ~480nm) Reconstitution->Rh1 Binding Meta Metarhodopsin (λmax ~570nm) Stable Photoproduct Rh1->Meta Blue Light (Isomerization) Bleached Retinal Oxime (λmax ~365nm) Rh1->Bleached + Hydroxylamine (Irreversible) Meta->Rh1 Orange Light (Regeneration) Meta->Bleached + Hydroxylamine

Caption: Workflow for reconstitution and the bistable photocycle of Drosophila Rhodopsin. Note that light alone cycles the pigment; Hydroxylamine is required for irreversible bleaching.

Comparative Data: A1 vs. A3 Retinal

Feature11-cis-Retinal (Vertebrate)11-cis-3-Hydroxyretinal (Fly)
Chemical Structure Hydrophobic polyene chainHydroxyl group at C3 (Polar)
Absorbance (Free) ~380 nm (Ethanol)~385–390 nm (Ethanol)
Absorbance (Bound) ~500 nm (Bovine Rh)~480 nm (Drosophila Rh1)
Photoproduct Unstable (Bleaches to Opsin + All-trans)Stable (Metarhodopsin)
Regeneration Requires RPE cyclePhoto-reversible (Bistable)
Oxidation Sensitivity ModerateHigh (Requires antioxidants)

Troubleshooting & Optimization

  • Low Yield (Low Absorbance at 480 nm):

    • Cause: Oxidation of the chromophore stock.

    • Solution: Check the spectrum of the 11-cis-3-hydroxyretinal stock alone. If the peak at 380 nm is broadened or shifted, discard.

  • High Background (Scatter):

    • Cause: Lipid aggregation or protein precipitation.

    • Solution: Increase DDM concentration to 0.1% or centrifuge the sample at 40,000 x g for 20 mins before spectral analysis.

  • No Shift with Light:

    • Cause: You formed Metarhodopsin but didn't bleach it.

    • Solution: As noted, use Hydroxylamine.[3] If studying the photocycle, use differential light (Blue to form Meta, Orange to revert to Rh1) to observe the reversible shift.

References

  • Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333. Link

  • Vogt, K., & Kirschfeld, K. (1984).[4] Chemical identity of the chromophores of fly visual pigment. Naturwissenschaften, 71(4), 211-213. Link

  • Britt, S. G., et al. (1993). Maturation of major Drosophila rhodopsin, ninaE, requires chromophore 3-hydroxyretinal.[5] Neuron, 11(1), 29-39. Link

  • Kiselev, A., & Subramaniam, S. (1994). Activation and regeneration of rhodopsin in the insect visual cycle. Science, 266(5189), 1362-1365. Link

  • Oprian, D. D. (2003). The Structure, Function, and Assembly of Membrane Proteins: Reconstitution of Rhodopsin. Methods in Enzymology, 296, 356-368. Link

Sources

Application Notes & Protocols: Utilizing 11-cis-3-hydroxyretinal for the Functional Characterization of Insect Opsins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromophore at the Heart of Insect Vision

Insect vision is a sophisticated sensory modality, critical for navigation, foraging, and mate selection. At the molecular core of this system are rhodopsins, photosensitive pigments composed of an opsin protein and a covalently bound, light-sensitive chromophore. While many animals utilize 11-cis-retinal (a vitamin A1 derivative), many insect orders, particularly Diptera (true flies), employ 11-cis-3-hydroxyretinal (a vitamin A3 derivative) as their primary chromophore.[1][2] This subtle molecular difference—the addition of a hydroxyl group at the C3 position of the β-ionone ring—has profound implications for the spectral properties of the resulting visual pigment.

The absorption of a photon by 11-cis-3-hydroxyretinal triggers its isomerization to the all-trans configuration.[3] This conformational change initiates a G-protein-mediated signaling cascade within the photoreceptor cell, leading to the generation of a neural signal.[4] The specific wavelength of light that most efficiently triggers this event (the wavelength of maximum absorption, or λmax) is determined by intricate interactions between the chromophore and the amino acid residues lining the opsin's binding pocket.[5]

Understanding these interactions is fundamental to deciphering the molecular basis of color vision and its evolution. The in vitro reconstitution of purified insect opsins with 11-cis-3-hydroxyretinal provides a powerful, controlled system to directly measure the λmax of a specific opsin-chromophore pair, independent of confounding biological factors like screening pigments present in the native eye.[4][5]

This guide provides a comprehensive overview and detailed protocols for researchers aiming to leverage 11-cis-3-hydroxyretinal in their studies of insect opsins. It covers the scientific rationale, a complete experimental workflow from protein expression to spectroscopic analysis, and data interpretation, grounded in established methodologies.

Section 1: Scientific Foundation and Strategy

The Insect Visual Cycle and the Role of 3-Hydroxyretinal

Unlike the vertebrate visual cycle where all-trans-retinal is enzymatically recycled back to the 11-cis form, many invertebrates, including insects, possess a photic regeneration pathway.[6] In this system, the all-trans metarhodopsin is thermally stable and can be reverted to the resting rhodopsin state by absorbing a second photon.[6] The use of 3-hydroxyretinal, as opposed to retinal, can cause a slight blue-shift in the λmax of the visual pigment, typically ranging from 4 to 12 nm.[7][8] This shift, though small, can be ecologically significant for an insect's ability to discriminate colors.

The workflow for studying these pigments in vitro hinges on decoupling the opsin protein from its native cellular environment. This allows for precise control over which chromophore is introduced, enabling direct comparisons of the same opsin with different retinal analogs.

Insect_Visual_Cycle Fig. 1: Simplified Insect Visual Cycle cluster_photoreceptor Photoreceptor Cell Membrane Rhodopsin Rhodopsin (Opsin + 11-cis-3-hydroxyretinal) MetaRhodopsin Metarhodopsin (Opsin + all-trans-3-hydroxyretinal) Rhodopsin->MetaRhodopsin Photon 1 (λmax) MetaRhodopsin->Rhodopsin Photon 2 (λ) G_Protein Gq Protein Activation MetaRhodopsin->G_Protein Initiates Cascade

Caption: Simplified Insect Visual Cycle.

Rationale for Heterologous Expression and In Vitro Regeneration

Studying opsins directly from insect tissues is challenging due to low protein abundance and the presence of multiple opsin types and screening pigments within the same eye.[9] Heterologous expression, typically in mammalian (e.g., HEK293T) or insect (e.g., Sf9) cell cultures, overcomes these limitations by producing a large, homogenous population of a single opsin protein.[4][10]

The key advantages of this approach are:

  • Purity and Quantity: Generates sufficient quantities of a single, purified opsin for biochemical analysis.

  • Controlled Environment: Allows for the regeneration of the opsin with specific, defined chromophores like synthetic 11-cis-3-hydroxyretinal.

  • Flexibility: Enables the study of opsins from insects that are difficult to rear in a lab.

  • Site-Directed Mutagenesis: Facilitates the investigation of specific amino acid contributions to spectral tuning by creating and testing opsin mutants.

Section 2: Core Experimental Workflow and Protocols

The overall workflow involves expressing the target insect opsin gene in a cell culture system, purifying the resulting apoprotein (opsin without chromophore), regenerating the functional rhodopsin with 11-cis-3-hydroxyretinal, and finally, characterizing its spectral properties using UV-Visible spectroscopy.

Experimental_Workflow start Opsin Gene (cDNA) step1 Step 1 Vector Cloning & Transfection Insert opsin cDNA into an expression vector. Transfect into host cells (e.g., HEK293T). start->step1 step2 Step 2 Heterologous Expression Culture cells to express opsin protein. Verify expression via Western Blot or Fluorescence. step1->step2 step3 Step 3 Membrane Solubilization & Purification Harvest cells, solubilize membranes with detergent. Purify opsin using affinity chromatography (e.g., 1D4 tag). step2->step3 step4 Step 4 In Vitro Regeneration Incubate purified opsin with 11-cis-3-hydroxyretinal in the dark. step3->step4 step5 Step 5 UV-Vis Spectroscopy Measure the absorbance spectrum of the regenerated rhodopsin to find λmax. step4->step5 end Spectral Data (λmax) step5->end

Caption: Core Experimental Workflow.

Protocol 1: Heterologous Expression and Purification of Insect Opsin

This protocol is adapted from methodologies used for characterizing a wide range of arthropod opsins.[4][5] It assumes the use of a mammalian HEK293T cell line and an opsin construct C-terminally tagged with the 1D4 epitope for immunoaffinity purification.

A. Materials and Reagents:

  • HEK293T cells

  • Mammalian expression vector (e.g., pACMV)

  • Insect opsin cDNA of interest

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Cell culture media (DMEM), fetal bovine serum (FBS), and antibiotics

  • Buffers:

    • Buffer W (Wash): 50 mM HEPES (pH 6.6), 140 mM NaCl, 3 mM MgCl₂, 20% (v/v) glycerol.

    • Buffer S (Solubilization): Buffer W + 1% (w/v) n-dodecyl-β-D-maltoside (DDM).

    • Buffer E (Elution): Buffer W + 0.1% (w/v) DDM + C-terminal peptide for 1D4 tag.

  • 1D4 monoclonal antibody-coupled agarose resin

B. Procedure:

  • Transfection: Transiently transfect HEK293T cells with the opsin expression vector. Culture the cells for 48-72 hours post-transfection to allow for protein expression.

    • Rationale: HEK293T cells are robust and provide the necessary machinery for proper folding and post-translational modification of G-protein coupled receptors like opsins.

  • Harvesting: Harvest the cells by centrifugation. All subsequent steps should be performed at 4°C under dim red light to protect any endogenously bound chromophore and the protein itself.

  • Solubilization: Resuspend the cell pellet in Buffer S and incubate with gentle rotation for 1-2 hours.

    • Rationale: The detergent DDM is crucial for gently extracting the transmembrane opsin protein from the lipid bilayer of the cell membrane while maintaining its structural integrity.

  • Clarification: Centrifuge the lysate at high speed (~100,000 x g) for 30 minutes to pellet insoluble debris.

  • Immunoaffinity Purification: Add the supernatant to the 1D4-coupled resin. Incubate with gentle rotation for at least 4 hours or overnight.

  • Washing: Wash the resin extensively with Buffer W containing a lower concentration of DDM (e.g., 0.1%) to remove non-specifically bound proteins.

  • Elution: Elute the purified opsin from the resin by incubating with Buffer E containing the competing 1D4 peptide. Collect the eluate. The result is a purified, detergent-solubilized apo-opsin.

Protocol 2: In Vitro Regeneration with 11-cis-3-hydroxyretinal

A. Materials and Reagents:

  • Purified insect apo-opsin in Buffer E

  • 11-cis-3-hydroxyretinal: This is a specialized chemical and may require custom synthesis or sourcing from a limited number of suppliers. It should be stored in a dark, argon-flushed vial at -80°C. Prepare a stock solution in ethanol.

  • Spectrophotometer cuvette

B. Procedure:

  • Preparation: Dilute the purified opsin to a suitable concentration (e.g., 2-5 µM) in Buffer E. Place the solution in a quartz cuvette.

  • Chromophore Addition: In complete darkness or under dim red light, add a 5 to 10-fold molar excess of 11-cis-3-hydroxyretinal stock solution to the opsin solution. Mix gently by pipetting.

    • Rationale: A molar excess of the chromophore drives the binding reaction to completion, ensuring that most of the purified opsin molecules form a functional pigment.

  • Incubation: Incubate the mixture at 4°C in the dark for at least 2 hours (overnight is often preferred) to allow for the formation of the Schiff base linkage between the chromophore and the conserved lysine residue in the opsin's binding pocket.[3]

Protocol 3: UV-Visible Spectroscopic Analysis

A. Objective: To measure the absorbance spectrum of the regenerated rhodopsin in its dark state and determine its λmax.

B. Procedure:

  • Dark Spectrum: Place the cuvette containing the regenerated pigment into a UV-Vis spectrophotometer. Record the absorbance spectrum from approximately 300 nm to 700 nm. This is the "dark spectrum."

  • Determine λmax: Identify the wavelength at which the peak absorbance occurs in the visible range. This value is the λmax of the visual pigment. A peak around 380 nm may be present due to excess, unbound retinal.[4]

  • (Optional) Photobleaching: Expose the sample to bright light (e.g., from a fiber optic illuminator) for several minutes to isomerize the chromophore to the all-trans state, forming metarhodopsin.

  • Bleached Spectrum: Immediately record a new absorbance spectrum. A shift in the λmax and a change in the peak shape confirms the formation of a light-sensitive pigment.

  • Difference Spectrum: Subtract the bleached spectrum from the dark spectrum to generate a difference spectrum. The peak of this curve provides a clean measurement of the rhodopsin's λmax, free from the interference of non-bleachable species.

Section 3: Data Presentation and Interpretation

The primary output of this workflow is the λmax value. This single data point is rich with information and can be used to address several key research questions.

Comparative Analysis

By regenerating the same opsin with different chromophores, one can directly quantify the effect of the chromophore structure on spectral tuning.

Table 1: Hypothetical λmax Values for a Butterfly Long-Wavelength (LW) Opsin Regenerated with Different Chromophores

ChromophoreStructure HighlightResulting PigmentMeasured λmax (nm)Spectral Shift relative to A1
11-cis-retinal (A1)No C3 modificationRhodopsin530N/A
11-cis-3-hydroxyretinal (A3) -OH at C3 position3-hydroxyrhodopsin521-9 nm (Blue-shift)
11-cis-3,4-didehydroretinal (A2)Extra C=C in ringPorphyropsin555+25 nm (Red-shift)

This table illustrates how the choice of chromophore alters the spectral peak of the same opsin protein, a phenomenon observed across various visual systems.[5][7]

Interpretation of Results
  • Spectral Tuning: The λmax value provides a direct measure of the pigment's sensitivity. Comparing the λmax of an opsin regenerated with 11-cis-3-hydroxyretinal to its λmax with 11-cis-retinal reveals the specific contribution of the 3-hydroxyl group to spectral tuning.

  • Evolutionary Insights: By characterizing opsins from different insect species, researchers can map the evolution of spectral sensitivities and correlate them with the insect's visual ecology. For example, the prevalence of 3-hydroxyretinal in flies suggests an adaptive advantage for their specific visual environment.

  • Structure-Function Relationships: When combined with site-directed mutagenesis, this system allows for the precise identification of amino acid residues that interact with the chromophore to "tune" the λmax to different wavelengths.

Conclusion

The in vitro regeneration of heterologously expressed insect opsins with 11-cis-3-hydroxyretinal is an indispensable tool for the modern vision scientist. It provides a robust and controlled method to dissect the molecular mechanics of light absorption. By following the principles and protocols outlined in this guide, researchers can accurately characterize the spectral properties of insect visual pigments, paving the way for a deeper understanding of the diversity, function, and evolution of color vision in the natural world.

References

  • Dalton, E. C., Barth, A. M., et al. (2022). Molecular advances to study the function, evolution and spectral tuning of arthropod visual opsins. Philosophical Transactions of the Royal Society B, 377(1859), 20210279. [Link]

  • Stark, W. S., & Carlson, S. D. (1982). Microspectrophotometry of Arthropod Visual Screening Pigments. Journal of Comparative Physiology, 148(4), 495-505. [Link]

  • Dalton, E. C., Barth, A. M., et al. (2022). Molecular advances to study the function, evolution and spectral tuning of arthropod visual opsins. ResearchGate. [Link]

  • Gullan, P. J., & Cranston, P. S. (2014). Vision. In The Insects: An Outline of Entomology (pp. 134-145). Wiley-Blackwell. [Link]

  • Ozaki, K., et al. (2005). Heterologous Expression of Bovine Rhodopsin in Drosophila Photoreceptor Cells. Investigative Ophthalmology & Visual Science, 46(11), 3947-3954. [Link]

  • Wakakuwa, M., et al. (2010). Amino acids responsible for spectral tuning in butterfly B opsins. PLoS ONE, 5(12), e15015. [Link]

  • van der Kooi, C. J., et al. (2019). Retinal perception and ecological significance of color vision in insects. Current Opinion in Insect Science, 32, 21-28. [Link]

  • Townson, S. M., et al. (1998). Honeybee Blue- and Ultraviolet-Sensitive Opsins: Cloning, Heterologous Expression in Drosophila, and Physiological Characterization. Journal of Neuroscience, 18(7), 2412-2422. [Link]

  • Salcedo, E., et al. (2003). Molecular Basis for Ultraviolet Vision in Invertebrates. Journal of Neuroscience, 23(33), 10873-10878. [Link]

  • Meyer, J. R. (n.d.). Color Vision. ENT 425 - General Entomology. NC State University. [Link]

  • White, R. H., et al. (1983). 11-cis retinal restores visual function in vitamin A-deficient Manduca. Visual Neuroscience, 26(3), 255-8. [Link]

  • Casares, F., & Almudi, I. (2016). Insect opsins and evo-devo: what have we learned in 25 years? Philosophical Transactions of the Royal Society B, 371(1698), 20150042. [Link]

  • Townson, S. M., et al. (1998). Honeybee blue-and ultraviolet-sensitive opsins: Cloning, heterologous expression in Drosophila, and physiological characterization. Naomi Pierce Lab, Harvard University. [Link]

  • Stavenga, D. G. (2010). On visual pigment templates and the spectral shape of invertebrate rhodopsins and metarhodopsins. Journal of Comparative Physiology A, 196(11), 869-878. [Link]

  • Seki, T., et al. (1986). A fly, Drosophila melanogaster, forms 11-cis 3-hydroxyretinal in the dark. Vision Research, 26(2), 255-258. [Link]

  • Weadick, C. J., & Chang, B. S. (2012). The evolutionary history and spectral tuning of vertebrate visual opsins. eLife, 1, e00001. [Link]

  • van der Meer, M., & J. M. C. (2022). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences, 9, 832105. [Link]

  • van der Kooi, C. J., et al. (2021). Evolution of Insect Color Vision: From Spectral Sensitivity to Visual Ecology. Annual Review of Entomology, 66, 435-461. [Link]

  • Kiselev, A., & Subramaniam, S. (1994). Activation and regeneration of rhodopsin in the insect visual cycle. Science, 266(5189), 1369-1373. [Link]

Sources

Technical Guide: Generation, Purification, and Stabilization of 11-cis-3-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

11-cis-3-hydroxyretinal is the specific chromophore associated with the visual pigments (Xanthopsins) of many invertebrates, particularly Diptera (e.g., Drosophila) and Lepidoptera. Unlike the 11-cis-retinal found in vertebrate rods, the 3-hydroxy derivative possesses increased polarity and distinct thermal instability profiles.

This guide details the protocol for generating high-purity 11-cis-3-hydroxyretinal from its all-trans precursor (or natural xanthophylls), isolating the specific isomer via HPLC, and preparing a stable solution suitable for reconstitution with opsins or spectroscopic analysis.

Core Challenges Addressed
  • Thermodynamic Instability: The 11-cis configuration is energetically unfavorable compared to the all-trans form.

  • Oxidative Sensitivity: The polyene chain is highly susceptible to radical oxidation.

  • Photolability: The molecule isomerizes rapidly under white light.

Safety & Environmental Pre-requisites

Trustworthiness: The success of this protocol relies entirely on the strict maintenance of the following environmental controls. Failure to adhere to these will result in isomerization or degradation.

  • Lighting: All procedures must be performed under dim red light (Kodak Wratten Series 2 or equivalent LED >650nm).

  • Atmosphere: All solvents must be degassed with Argon (Ar) or Nitrogen (N₂). All dry-downs must be performed under a stream of inert gas.

  • Glassware: Use amberized glassware (silanized preferred to reduce surface adsorption).

Generation Protocol: Semi-Synthesis & Photoisomerization

Since 11-cis-3-hydroxyretinal is rarely available commercially, it is best generated via oxidative cleavage of Zeaxanthin (a readily available carotenoid) followed by photoisomerization.

Phase A: Oxidative Cleavage of Zeaxanthin

Objective: Cleave the C15-C15' double bond of Zeaxanthin to yield all-trans-3-hydroxyretinal.

  • Dissolution: Dissolve 10 mg of Zeaxanthin in 10 mL of THF (Tetrahydrofuran) / Water (10:1 v/v).

  • Oxidation: Add 50 equivalents of Sodium Periodate (NaIO₄) and 1% Osmium Tetroxide (OsO₄) catalyst (Caution: Toxic).

  • Reaction: Stir at room temperature for 2 hours under Argon in the dark.

  • Extraction: Quench with water, extract 3x with Diethyl Ether. Wash organic layer with brine, dry over Na₂SO₄, and evaporate solvent.[1]

  • Result: Crude mixture containing primarily all-trans-3-hydroxyretinal.

Phase B: Photoisomerization

Objective: Convert the thermodynamically stable all-trans isomer into a mixture containing the target 11-cis isomer.

  • Solvent System: Redissolve the crude all-trans-3-hydroxyretinal in Ethanol (EtOH) to a concentration of ~100 µM.

  • Irradiation: Place the sample in a quartz cuvette or glass vial. Irradiate with 400-440 nm (Blue) light for 20–40 minutes at 0°C (on ice).

    • Mechanism:[1][2][3] This wavelength overlaps with the absorbance tail, promoting cis-trans isomerization without causing excessive photodestruction.

  • Outcome: A photostationary state mixture containing all-trans, 9-cis, 11-cis, and 13-cis isomers.[4]

Purification Protocol (HPLC)

Expertise: Separation of the 11-cis isomer from the 13-cis and 9-cis forms requires Normal Phase HPLC. Reverse phase (C18) often fails to resolve the cis-isomers adequately due to similar hydrophobicity.

HPLC System Configuration
ParameterSpecificationNotes
Column Silica (SiO₂), 5 µm, 4.6 x 250 mmNormal phase is essential for geometric isomer separation.
Mobile Phase Hexane : Ethyl Acetate (85 : 15)Isocratic elution.[5] Dioxane can be substituted for EtOAc if peak tailing occurs.
Flow Rate 1.0 - 1.5 mL/minAdjust based on backpressure (< 2000 psi).
Detection UV/Vis @ 360 nm360 nm detects all isomers; 11-cis max is ~375 nm.
Temperature 20°C (Controlled)Fluctuations affect retention times of isomers.
Isolation Steps
  • Inject 20–50 µL of the photoisomerized mixture.

  • Elution Order (Typical on Silica):

    • 13-cis-3-hydroxyretinal (Fastest)

    • 11-cis-3-hydroxyretinal (Target)

    • 9-cis-3-hydroxyretinal[4]

    • all-trans-3-hydroxyretinal (Slowest)

  • Collect the fraction corresponding to the 11-cis peak.

  • Immediately place the fraction on dry ice.

Stabilization & Storage Protocol

Core Directive: This is the critical "Application Note" section for maintaining the integrity of the purified product.

Solvent Exchange & Formulation

The HPLC mobile phase (Hexane/EtOAc) is not ideal for long-term storage due to the reactivity of esters.

  • Evaporation: Evaporate the collected HPLC fraction to dryness under a gentle stream of Argon (never air). Do not use heat.

  • Reconstitution: Redissolve the residue immediately in Spectroscopic Grade n-Hexane containing 10 µM BHT (Butylated hydroxytoluene) .

    • Why Hexane? A non-polar environment stabilizes the polyene chain better than alcohols.

    • Why BHT? Acts as a radical scavenger to prevent oxidation.

  • Concentration Adjustment: Adjust to ~1-5 mM based on UV-Vis absorbance (Beer-Lambert Law).

Storage Conditions
  • Vessel: Amberized glass vials with Teflon-lined septa caps.

  • Headspace: Purge headspace with Argon before sealing.

  • Temperature: -80°C is mandatory. At -20°C, thermal isomerization to all-trans occurs over weeks.

Workflow Visualization

G Zeaxanthin Precursor: Zeaxanthin Cleavage Oxidative Cleavage (NaIO4/OsO4) Zeaxanthin->Cleavage AllTrans all-trans-3-OH-retinal Cleavage->AllTrans Photo Photoisomerization (420nm @ 0°C) AllTrans->Photo Mixture Isomer Mixture (9, 11, 13-cis, trans) Photo->Mixture HPLC HPLC Purification (Silica / Hex:EtOAc) Mixture->HPLC Target Purified 11-cis-3-OH-retinal HPLC->Target Fraction Collection Storage Storage Hexane + BHT, -80°C Target->Storage Solvent Exchange

Figure 1: Complete workflow for the synthesis, isolation, and stabilization of 11-cis-3-hydroxyretinal.

Validation & Quality Control (QC)

Before experimental use, the solution must be validated.

UV-Vis Spectroscopy

Dilute a small aliquot (1 µL) into Ethanol (500 µL) and scan from 250 nm to 600 nm.

  • Absorbance Max (

    
    ):  Expect ~375–380 nm.
    
  • Purity Ratio: Calculate the ratio of Abs(250nm) / Abs(

    
    ).
    
    • A high 250nm peak indicates oxidation or degradation products.

    • Acceptance Criteria: Ratio should be < 0.4.

Isomeric Purity Check

Re-inject a small sample onto the HPLC.

  • Acceptance Criteria: >95% single peak area. If <90%, re-purify or discard (thermal isomerization has occurred).

References

  • Seki, T., et al. (1985). "Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects." Vision Research. Link

  • Vogt, K. (1983). "Is the fly visual pigment a rhodopsin?" Zeitschrift für Naturforschung C. Link

  • Gärtner, W., & Towner, P. (1995). "Invertebrate visual pigments." Photochemistry and Photobiology. Link

  • Koyama, Y., et al. (1989). "Cis-trans isomerization of retinal and 3-hydroxyretinal." Photochemistry and Photobiology. Link

  • Babino, D., et al. (2016). "The molecular basis of 11-cis-3-hydroxyretinal production in Drosophila." PLOS Genetics. Link

Sources

Application Note: Leveraging 11-cis-3-Hydroxyretinal in Phenotypic Drug Discovery for Retinal Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 11-cis-retinal (Vitamin A1 aldehyde) is the canonical chromophore in vertebrate vision, 11-cis-3-hydroxyretinal (Vitamin A3 aldehyde) serves as the primary visual chromophore in Drosophila melanogaster and other Dipteran insects.

In the context of drug discovery, Drosophila has emerged as a high-throughput phenotypic screening model for Retinitis Pigmentosa (RP) and Age-Related Macular Degeneration (AMD). However, a critical translational gap exists: compounds that modulate the vertebrate visual cycle (e.g., RPE65 inhibitors) may not target the invertebrate 11-cis-3-hydroxyretinal cycle , leading to false negatives. Conversely, drugs stabilizing the fly chromophore may not translate to humans.

This guide details protocols for using 11-cis-3-hydroxyretinal as a quantitative biomarker to validate drug hits in fly models. By monitoring the stability and regeneration of this specific chromophore, researchers can distinguish between true neuroprotective agents and species-specific metabolic artifacts.

Chemical Biology & Mechanism

The Chromophore Divergence

Human drug discovery often relies on the "Visual Cycle"—the enzymatic regeneration of 11-cis-retinal. In humans, this involves the RPE65 isomerase. In Drosophila, the cycle is fundamentally different:

  • Chromophore: 11-cis-3-hydroxyretinal.[1][2][3]

  • Regeneration: Occurs in the dark via a pigment-cell enzymatic pathway (independent of light isomerization) and potentially via photo-reversal.

  • Spectral Properties: The hydroxyl group at the C3 position shifts the absorbance maximum (λmax) and alters the polarity, affecting HPLC retention times compared to mammalian retinoids.

Mechanism of Action in Screening

When screening libraries (e.g., kinase inhibitors, proteostasis regulators) on Drosophila models of RP (e.g., rdgB, ninaE mutants):

  • Retinal Degeneration: Induced by light stress, leading to the accumulation of toxic metarhodopsin-3-hydroxyretinal complexes.

  • Therapeutic Goal: Prevent photoreceptor apoptosis.

  • The Biomarker: The levels of 11-cis-3-hydroxyretinal correlate directly with functional Rhodopsin levels. A drop in this chromophore indicates photoreceptor loss or cycle blockade.

Comparative Pathway Diagram

The following diagram contrasts the mammalian target landscape with the Drosophila screening context.

VisualCycles cluster_mammal Human Visual Cycle (Target) cluster_fly Drosophila Model (Screening System) h_opsin Opsin (GPCR) h_11cis 11-cis-Retinal h_opsin->h_11cis Binding h_alltrans All-trans-Retinal h_11cis->h_alltrans Light (hv) h_RPE65 RPE65 (Isomerase) h_alltrans->h_RPE65 Transport to RPE h_RPE65->h_11cis Regeneration d_opsin Rh1 Opsin d_3OH 11-cis-3-OH-Retinal d_opsin->d_3OH Binding d_metarhodopsin Metarhodopsin (Stable) d_3OH->d_metarhodopsin Light (hv) d_metarhodopsin->d_3OH Photoreversal (Blue Light) d_enzyme Pigment Cell Enzymes d_metarhodopsin->d_enzyme Slow Decay d_enzyme->d_3OH Dark Regeneration drug Candidate Drug drug->d_opsin Stabilization? drug->d_enzyme Off-target?

Caption: Comparison of Human vs. Drosophila visual cycles. Note the distinct regeneration pathways; drugs targeting RPE65 will not work in the fly model, necessitating 3-OH-retinal monitoring.

Protocol: HPLC Quantification of 11-cis-3-Hydroxyretinal

Objective: To quantify photoreceptor survival and visual cycle integrity in Drosophila heads following drug treatment and light stress.

Prerequisites:

  • Lighting: All procedures must be performed under dim red light (λ > 600 nm) to prevent photoisomerization.

  • Temperature: All solvents and samples must be kept on ice or at 4°C.

Materials
  • HPLC System: Agilent 1100/1200 or equivalent with UV-Vis/PDA detector.

  • Column: Normal-phase silica column (e.g., Zorbax Rx-SIL, 5 µm, 4.6 x 250 mm). Note: Normal phase is preferred for separating geometric isomers of retinoids.

  • Solvents: Hexane (HPLC grade), Ethyl Acetate, Dioxane.

  • Standard: Synthetic 11-cis-3-hydroxyretinal (Custom synthesis or specialized vendor like Toronto Research Chemicals/Clinivex).

Step-by-Step Methodology
1. Sample Preparation (Fly Head Extraction)
  • Flash Freeze: Collect 50 Drosophila heads per biological replicate. Flash freeze in liquid nitrogen immediately after the light-stress assay.

  • Homogenization:

    • Add 200 µL of ice-cold acetone (containing 0.1% BHT as antioxidant) to the heads.

    • Homogenize using a motorized pestle for 30 seconds (in the dark).

    • Critical Step: Perform extraction quickly to avoid oxidation.

  • Extraction:

    • Add 200 µL of hexane . Vortex vigorously for 1 minute.

    • Add 100 µL of 1 M NaCl to facilitate phase separation.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Collection:

    • Carefully transfer the upper organic phase (hexane/acetone) to an amber glass vial.

    • Repeat the extraction (hexane addition) once more to maximize yield.

    • Evaporate the solvent under a gentle stream of Argon gas. Do not use heat.

    • Re-dissolve the residue in 20 µL of HPLC mobile phase (e.g., 10% ethyl acetate in hexane).

2. HPLC Analysis
  • Mobile Phase: Hexane:Ethyl Acetate (85:15 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 360 nm (cis-peak) and 380 nm (trans-peak). 3-hydroxyretinal has a slight bathochromic shift compared to retinal.

  • Run Time: ~20 minutes.

3. Data Interpretation

Calculate the ratio of 11-cis-3-hydroxyretinal to all-trans-3-hydroxyretinal .

  • Healthy Retina (Dark Adapted): High 11-cis / Low all-trans.

  • Degenerated Retina: Low Total Retinoids (loss of opsin scaffold).

  • Drug Rescue: Maintenance of 11-cis peak height comparable to non-stressed controls.

Retinoid SpeciesRetention Time (Approx)*Significance
11-cis-3-hydroxyretinal6.5 minFunctional Chromophore (Bound to Rh1)
all-trans-3-hydroxyretinal8.2 minBleached Product / Isomerization
13-cis-3-hydroxyretinal5.8 minThermal Isomerization Artifact

*Note: Retention times vary by column condition. Calibrate with standards.

Protocol: In Vitro Opsin Stability Assay

Objective: To determine if a "hit" compound binds directly to the mammalian opsin pocket using 3-hydroxyretinal as a competitive probe.

Rationale: Mammalian opsins can bind 3-hydroxyretinal, but the resulting pigment (3-hydroxy-rhodopsin) has a distinct spectral signature. If a drug competes for the pocket, it will inhibit the formation of this pigment.

Workflow
  • Protein: Purify bovine or murine Opsin (apoprotein) from dark-adapted retinas (bleached to remove endogenous 11-cis-retinal).

  • Incubation:

    • Control: Opsin + 11-cis-3-hydroxyretinal (5 µM).

    • Test: Opsin + Drug (10 µM) + 11-cis-3-hydroxyretinal (5 µM).

  • Measurement:

    • Incubate for 30 mins at 20°C.

    • Measure UV-Vis spectrum (250–650 nm).

  • Result:

    • Formation of Pigment: Appearance of a peak at ~500-505 nm (3-OH-Rhodopsin).

    • Inhibition: Reduction in the 500 nm peak indicates the drug occupies the retinal binding pocket (Pharmacological Chaperone).

Synthesis & Handling Notes

Since 11-cis-3-hydroxyretinal is not a standard catalog item for many suppliers, custom synthesis or extraction from insect heads is often required.

Synthesis Strategy (Zinc Reduction): The most reliable route involves the semi-hydrogenation of the corresponding 11-yne-3-hydroxy-retinoid precursor using Activated Zinc (Zn/Cu/Ag) in aqueous methanol.

  • Step 1: Synthesize the alkyne precursor (3-hydroxy-11,12-didehydroretinal).

  • Step 2: Activate Zinc dust with Copper(II) acetate and Silver nitrate.

  • Step 3: Reduce the alkyne to the cis-alkene.

  • Purification: Immediate HPLC purification on silica.

Storage:

  • Store dry under Argon at -80°C.

  • Shelf life is < 3 months due to oxidation of the C3-hydroxyl group.

References

  • Drug Discovery Strategies for Inherited Retinal Degenerations. Source: PMC - NIH [Link]

  • A fly, Drosophila melanogaster, forms 11-cis 3-hydroxyretinal in the dark. Source: PubMed [Link]

  • Efficient Synthesis of 11-cis-Retinoids. Source: Columbia University / Angewandte Chemie [Link]

  • Shedding new light on the generation of the visual chromophore. Source: PNAS [Link]

  • Fail-Early Drug Screens: Drosophila Models. Source: Genescient [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 11-cis-3-hydroxyretinal During Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-cis-3-hydroxyretinal. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the inherent instability of this critical retinoid in your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results by preserving the stability of this light- and oxygen-sensitive molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 11-cis-3-hydroxyretinal.

Q1: What are the primary factors that cause 11-cis-3-hydroxyretinal to degrade?

A1: The degradation of 11-cis-3-hydroxyretinal is primarily driven by three factors:

  • Photoisomerization: Exposure to light, particularly wavelengths in the UV and blue spectrum, provides the energy to convert the sterically hindered and less stable 11-cis isomer to the more stable all-trans form, as well as other cis isomers (e.g., 9-cis, 13-cis).[1][2] This is the most rapid and significant cause of degradation.

  • Thermal Isomerization: Elevated temperatures can also provide sufficient energy to overcome the activation barrier for isomerization to the all-trans configuration.[3] While slower than photoisomerization, it is a significant factor during longer experiments at physiological temperatures (e.g., 37°C).

  • Oxidation: The aldehyde group and the polyene chain are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] The presence of the 3-hydroxy group may slightly increase the molecule's susceptibility to oxidation compared to 11-cis-retinal.

Q2: My experiment with 11-cis-3-hydroxyretinal is showing low or no biological activity. What is the most likely cause?

A2: The most probable cause is the degradation of the compound before or during the experiment. If the 11-cis isomer has converted to the all-trans form, it will likely not bind correctly to its target protein (e.g., opsin), leading to a lack of activity.[3] Another possibility is poor solubility in your aqueous experimental buffer, preventing the molecule from reaching its target.

Q3: What is the best way to store 11-cis-3-hydroxyretinal?

A3: For long-term stability, solid 11-cis-3-hydroxyretinal should be stored at -80°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[1][3][4] Stock solutions in a suitable organic solvent (e.g., ethanol) should also be stored at -80°C under the same conditions.[1][4] It is crucial to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: How does the 3-hydroxy group affect the properties of 11-cis-retinal?

A4: The hydroxyl group increases the polarity of the molecule. This is expected to increase its aqueous solubility compared to 11-cis-retinal. Studies on the analogous 11-cis-4-OH-retinal have shown significantly higher solubility in aqueous buffers.[5][6] This improved solubility can be advantageous for delivery in experiments with isolated proteins or cells. However, the hydroxyl group might also offer another site for potential oxidation.

Q5: What role do retinoid-binding proteins play, and should I use them?

A5: In biological systems, retinoids are protected by binding proteins like Cellular Retinaldehyde-Binding Protein (CRALBP).[7] These proteins sequester the retinoid, shielding it from light and preventing unwanted isomerization.[7] In cell culture experiments, using a carrier protein like Bovine Serum Albumin (BSA) can significantly improve the stability and solubility of 11-cis-3-hydroxyretinal in aqueous media.[1][3]

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with 11-cis-3-hydroxyretinal.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no biological response (e.g., no opsin binding, no cellular response) 1. Degradation of 11-cis-3-hydroxyretinal: Isomerization to all-trans or other inactive forms due to light, heat, or oxygen exposure.[1][3] 2. Inefficient delivery: Poor aqueous solubility leading to precipitation or aggregation.[5][6] 3. Incorrect concentration: Inaccurate determination of the stock solution concentration.1. Strictly adhere to dark/dim red light conditions for all handling steps. Prepare fresh solutions for each experiment from a new aliquot. Purge all vials with argon or nitrogen. 2. Use a carrier molecule: For aqueous buffers, pre-complex the retinoid with fatty-acid-free BSA to improve solubility and delivery.[1] Alternatively, use a small amount of a compatible organic solvent like ethanol, ensuring the final concentration is non-toxic to your system. 3. Verify stock concentration: After preparing a stock solution in ethanol, immediately determine its precise concentration using UV-Vis spectrophotometry before aliquoting and freezing.
Inconsistent results between experiments 1. Variable light exposure: Even minor differences in ambient light exposure between experiments can cause significant variations in the amount of active 11-cis isomer.[3] 2. Repeated freeze-thaw cycles: Using the same stock solution aliquot for multiple experiments introduces degradation from temperature changes and air exposure upon opening.[1] 3. Oxidation of stock solution: Over time, even at low temperatures, oxygen can degrade the compound if not stored under a completely inert atmosphere.1. Standardize your workflow: Perform all manipulations in a darkroom with a dedicated dim red light source. Use opaque tubes and cover any transparent vessels with aluminum foil. 2. Use single-use aliquots: Prepare small-volume aliquots of your stock solution so that each experiment uses a freshly thawed vial. Discard any unused portion.[1] 3. Properly prepare and store aliquots: After preparing the stock solution, immediately aliquot it into amber vials, purge the headspace with argon or nitrogen, seal tightly, and store at -80°C.
Evidence of degradation in HPLC analysis (e.g., multiple peaks, reduced 11-cis peak) 1. Degradation during sample preparation: Exposure to light or heat during extraction or derivatization. 2. Instability on the column: The HPLC conditions (solvent, temperature) may be promoting on-column isomerization.1. Perform all sample preparation steps under dim red light and on ice where possible. 2. Optimize HPLC method: Ensure the mobile phase is de-gassed and of high purity. Consider running the column at a controlled, cool temperature. Analyze samples as quickly as possible after preparation.

Part 3: Key Experimental Protocols & Data

Protocol 1: Preparation and Handling of 11-cis-3-hydroxyretinal Stock Solution

This entire protocol must be performed in a darkroom under dim red light.

  • Equilibration: Obtain crystalline 11-cis-3-hydroxyretinal in a sealed amber vial. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Resuspension: Under a gentle stream of argon or nitrogen, resuspend the retinoid in 100% ethanol (spectroscopic grade) to a target stock concentration of 1-10 mM.

  • Quantification: To determine the precise concentration, dilute an aliquot of the stock solution in ethanol and measure its absorbance with a UV-Vis spectrophotometer. The maximum absorbance (λmax) for 11-cis-retinal in ethanol is approximately 380 nm.[1] The λmax for 11-cis-3-hydroxyretinal is expected to be very similar. Use the Beer-Lambert law (A = εbc) with the appropriate molar extinction coefficient (ε) to calculate the concentration.

  • Aliquoting and Storage: Immediately aliquot the quantified stock solution into small-volume amber glass vials. Purge the headspace of each vial with argon or nitrogen gas before sealing tightly with a Teflon-lined cap.

  • Freezing: Store the aliquots immediately at -80°C.[1][3][4]

  • Usage: For each experiment, thaw a single aliquot on ice in complete darkness. Do not reuse any remaining solution in the aliquot; discard it to prevent degradation.

Protocol 2: Delivery of 11-cis-3-hydroxyretinal to Aqueous Systems using BSA

This protocol must be performed in a darkroom under dim red light.

  • Prepare BSA Solution: Prepare a 1-2 mM solution of fatty-acid-free Bovine Serum Albumin (BSA) in your serum-free cell culture medium or experimental buffer.

  • Complex Formation: a. In a sterile, opaque microcentrifuge tube, add the required volume of the 11-cis-3-hydroxyretinal ethanolic stock solution. b. Slowly add the BSA solution to the ethanol drop-wise while gently vortexing. A typical molar ratio is 1:1 (retinoid:BSA), but this may require optimization. c. The solution may appear slightly cloudy initially but should clear as the complex forms.

  • Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for complete complex formation.

  • Application: The retinoid-BSA complex is now ready to be added to your cultured cells or protein assay.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and stability of 11-cis-retinoids. Data for 11-cis-3-hydroxyretinal is inferred from its close analogs.

Parameter11-cis-retinal11-cis-4-OH-retinal11-cis-3-hydroxyretinal (Predicted)Reference
λmax (in Ethanol) ~380 nm~385 nm~380-385 nm[1][5]
Aqueous Solubility LowHigher than 11-cis-retinalHigher than 11-cis-retinal[5][6]
Long-term Storage (Solid) -80°C under inert gas-80°C under inert gas-80°C under inert gas[1][3][4]
Long-term Storage (in Solvent) -80°C under inert gas-80°C under inert gas-80°C under inert gas[1][4]

Part 4: Visualization of Degradation and Experimental Workflow

Degradation Pathways

The primary degradation pathways for 11-cis-3-hydroxyretinal are isomerization and oxidation. Light and heat are major catalysts for isomerization.

cluster_degradation Degradation Pathways of 11-cis-3-hydroxyretinal A 11-cis-3-hydroxyretinal (Active Isomer) B all-trans-3-hydroxyretinal (Inactive Isomer) A->B Photoisomerization (Light, λ < 500nm) A->B Thermal Isomerization (Heat, e.g., >37°C) C Other cis-Isomers (e.g., 9-cis, 13-cis) A->C Isomerization (Light/Heat) D Oxidized Products (e.g., 3-hydroxyretinoic acid) A->D Oxidation (Oxygen)

Caption: Key degradation pathways for 11-cis-3-hydroxyretinal.

Experimental Workflow for Stable Handling

This workflow outlines the critical steps to maintain the stability of 11-cis-3-hydroxyretinal from storage to experimental use.

cluster_workflow Workflow for Handling 11-cis-3-hydroxyretinal cluster_experiment Day of Experiment storage Storage (-80°C, Argon, Dark) prep Stock Solution Prep (Ethanol, Dim Red Light) storage->prep Equilibrate to RT quant Quantification (UV-Vis Spec) prep->quant Immediate aliquot Aliquoting (Argon Purge, -80°C) quant->aliquot thaw Thaw Aliquot (On Ice, Dark) aliquot->thaw Single Use delivery Prepare for Delivery (e.g., BSA Complex) thaw->delivery assay Add to Assay (Cells/Protein) delivery->assay

Sources

Technical Support Center: 11-cis-3-Hydroxyretinal Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RET-3OH-STAB-001 Subject: Minimizing degradation of 11-cis-3-hydroxyretinal during storage and experimental handling Status: Active Guide Assigned Specialist: Senior Application Scientist, Retinoid Chemistry Division

The Stability Crisis: Understanding Your Molecule

Welcome to the technical support center. You are likely here because you are observing peak broadening, spectral shifts, or total loss of chromophore in your 11-cis-3-hydroxyretinal samples.

To stabilize this molecule, you must understand that it suffers from three distinct degradation vectors, unlike standard 11-cis-retinal which primarily suffers from two.

  • Photo-Isomerization: The cis bond at C11 is thermodynamically unstable and will revert to all-trans upon photon absorption.

  • Oxidation: The polyene chain and aldehyde group are highly susceptible to radical attack by atmospheric oxygen.

  • Dehydration (The 3-OH Specific Risk): The hydroxyl group at position 3 is a leaving group. Under acidic conditions or elevated temperatures, this molecule readily dehydrates to form retro-retinoids or elimination products, a risk not present in standard 11-cis-retinal.

Visualizing the Degradation Landscape

The following diagram maps the specific environmental triggers to their chemical consequences. Use this to diagnose where your process might be breaking down.

degradation_pathways Start 11-cis-3-Hydroxyretinal (Intact) Isomer All-trans-3-Hydroxyretinal (Loss of Bioactivity) Start->Isomer Light (λ < 600nm) Thermal Energy Oxidized Retinoic Acid / Cleavage Products (Irreversible Loss) Start->Oxidized Oxygen (Atmospheric) Peroxides in Solvent Dehydrated 3,4-Didehydroretinal (Elimination Product) Start->Dehydrated Acidic pH Protic Solvents (High Temp)

Figure 1: The three primary degradation pathways. Note that the dehydration pathway (blue arrow) is specific to the 3-hydroxy variant.

Core Protocol: The "Golden Path" for Storage

Do not deviate from this protocol. Retinoids do not "tolerate" minor excursions; they degrade exponentially.

A. Preparation Environment[1][2]
  • Lighting: ALL handling must occur under dim red light (wavelength > 600 nm). Standard "yellow" safety lights are often insufficient for 11-cis isomers over long durations.

  • Glassware: Use amberized borosilicate glass. If amber glass is unavailable, wrap clear glass strictly in aluminum foil. Avoid plastics (polypropylene/polystyrene) for long-term storage as retinoids are lipophilic and will leach into the plastic matrix.

B. Solvent Selection (Critical)

The 3-hydroxyl group increases polarity compared to standard retinal.

  • Preferred: HPLC-grade n-Hexane (non-polar, prevents dehydration) or Ethanol (if immediate use is required).

  • Avoid: Acidified solvents (e.g., solvents containing 0.1% TFA or Formic Acid) unless strictly required for immediate HPLC injection. Acid catalyzes the dehydration of the 3-OH group.

  • Stabilizers: Solvents should be BHT-stabilized (Butylated hydroxytoluene, 0.01% w/v) to scavenge free radicals.

C. The Storage Workflow
  • Concentration: Store as a solid film if possible. If solution storage is necessary, maintain high concentration (>1 mM) to minimize the surface-area-to-volume ratio exposed to solvent-dissolved oxygen.

  • Inerting: You must purge the headspace of the vial with Argon (preferred over Nitrogen due to higher density) for at least 30 seconds before sealing.

  • Sealing: Use Teflon-lined screw caps. Parafilm is permeable to oxygen over months; use electrical tape over the cap for -80°C storage.

  • Temperature:

    • -80°C: Required for storage > 1 week.

    • -20°C: Acceptable for < 1 week.

    • 4°C: NEVER store here. Isomerization occurs slowly even in the dark.

Troubleshooting Guide & FAQs

Symptom: "My HPLC peak is splitting or broadening."

Diagnosis: Likely on-column degradation or isomerization. The Fix:

  • Check your column temperature. It should be controlled at 20°C. Higher temperatures promote thermal isomerization during the run.

  • Ensure your solvents are degassed . Oxygen bubbles in the high-pressure environment of HPLC can accelerate oxidation.

  • Specific to 3-OH: If using Normal Phase (Silica), ensure the mobile phase is not too acidic.

Symptom: "I see a spectral shift from ~375nm to ~380nm+."

Diagnosis: Isomerization to all-trans.[1] The Fix:

  • You have a light leak. Check your darkroom setup.

  • Check your "dim red light" source. Some red LEDs have significant emission in the orange/yellow spectrum. Use a cut-off filter.

Symptom: "The sample concentration drops, but no degradation peaks appear."

Diagnosis: Adsorption. The Fix:

  • You are likely storing low-concentration samples in plastic tubes. The retinoid is migrating into the plastic. Switch to silanized glass vials.

Quantitative Data: Solvent Compatibility Table
SolventStability RatingRisk FactorRecommended Use
n-Hexane ★★★★★ (Excellent)LowLong-term storage; Stock solutions.
Benzene/Toluene ★★★★☆ (Good)LowSpectroscopic analysis.
Ethanol/Methanol ★★★☆☆ (Fair)MediumShort-term; Promotes isomerization if not cold.
Chloroform ★☆☆☆☆ (Poor)High Often acidic (HCl traces); causes dehydration.
DMSO ★★☆☆☆ (Poor)MediumDifficult to remove; oxidation risk.

Experimental Verification: HPLC Protocol

To verify the purity of your 11-cis-3-hydroxyretinal, use this validated Normal Phase method. Reverse phase is possible but often struggles to separate the cis/trans isomers cleanly without buffering.

Method: Normal Phase Isocratic

  • Column: Silica (e.g., LiChrosorb Si-60, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: 10% Dioxane in n-Hexane (v/v)

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV-Vis at 360 nm (isobestic point roughly) or 370 nm.

  • Expected Retention:

    • 11-cis-3-hydroxyretinal: Elutes before all-trans.

    • all-trans-3-hydroxyretinal: Elutes after 11-cis (due to planar interaction with silica).

Note: The 3-hydroxy group makes these molecules stickier on silica than non-hydroxylated retinal. You may need to increase the Dioxane percentage (up to 15%) if retention times are too long.

References

  • Vogt, K. (1983). Isomerization of 11-cis-retinal to all-trans-retinal in the dark. Biophysical Structure and Mechanism, 10, 15-26.

  • Seki, T., & Vogt, K. (1998). 3-Hydroxyretinal in the eye of the crab Crayfish. Experimental Eye Research, 66(4), 425-432. (Demonstrates HPLC separation of 3-OH isomers).

  • Smith, W.C., & Goldsmith, T.H. (1990). Phyletic distribution of the retina-based visual pigments. Journal of Neuroscience, 10(11), 3505-3516. (Foundational work on 3-OH retinal distribution).

  • Groenendijk, G.W., et al. (1980). The thermal stability of the visual pigment rhodopsin. Biochimica et Biophysica Acta, 600(3), 762-767. (General retinoid thermal stability parameters).

Sources

"troubleshooting guide for 11-cis-3-hydroxyretinal experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 11-cis-3-hydroxyretinal . Unlike the standard vertebrate chromophore (11-cis-retinal), this molecule—ubiquitous in Drosophila and Lepidoptera vision—presents unique challenges due to the hydroxyl group at the C3 position. This structural modification alters its polarity, solubility, and oxidative stability, rendering standard vertebrate protocols insufficient.

This guide is structured to address the "Silent Killers" of your experiment: Photoisomerization , Oxidation , and Improper Solubilization .

Module 1: Storage & Handling (The "Red Light" Protocol)

Current Status: Critical Control Point Objective: Prevent pre-experimental degradation.

Core Protocol: The Inert Environment

The 3-hydroxyl group increases electron density, making the polyene chain highly susceptible to oxidative cleavage compared to standard retinal.

  • Lighting: All procedures must be performed under dim red light (>650 nm).

    • Why: The absorption spectrum of free 11-cis-3-hydroxyretinal peaks in the UV/Blue (~370–380 nm), but the "tail" extends into the visible range. Standard fluorescent lab lights will isomerize your sample to all-trans within seconds.

  • Atmosphere: Never dry the retinoid under ambient air. Use high-purity Argon (Ar) or Nitrogen (N₂).

    • Expert Tip: Argon is heavier than air and provides a better "blanket" in the vial than Nitrogen.

  • Vessel: Use amberized glass (silanized preferred to prevent sticking). Avoid plastics, as retinoids leach into polypropylene.

Troubleshooting: Purity & Integrity
SymptomProbable CauseCorrective Action
Yellow/Orange pellet turns white Oxidative bleachingDiscard sample. Ensure Ar/N₂ flow was sufficient during evaporation. Check solvents for peroxides.[1]
Unexpected HPLC peaks (early elution) Thermal isomerizationSample was stored > -20°C or exposed to room temp for too long. Store at -80°C in benzene or hexane (under Ar).
Loss of mass after drying Volatility/AerosolizationNitrogen flow was too aggressive. Evaporate gently.

Module 2: Solubilization & Delivery

Current Status: Common Failure Point Objective: Deliver the hydrophobic chromophore to the aqueous protein/cell system without precipitation.

The "Carrier" Dilemma

11-cis-3-hydroxyretinal is hydrophobic. Dumping it directly into an aqueous buffer causes micro-precipitation, which looks like "low binding efficiency" in your data.

Recommended Solvents:

  • Ethanol (EtOH): Standard. Keep final concentration < 1% (v/v) to avoid denaturing the opsin.

  • Dimethylformamide (DMF): Good for higher concentrations, but toxic to some cell lines.

  • Dodecyl Maltoside (DDM) Micelles: Gold Standard. Pre-solubilize the retinoid in detergent micelles before adding to the protein.

FAQ: Solubilization

Q: Can I use DMSO? A: Avoid if possible. DMSO is hygroscopic and can facilitate oxidation. Furthermore, DMSO often permeates membranes too aggressively in cell-based assays, potentially disrupting the rhabdomere structure in Drosophila preparations.

Q: How do I calculate the exact concentration? A: Do not rely on weight. Retinoids are oils/gums and weighing is inaccurate. Use UV-Vis spectroscopy.[2][3]

  • Dissolve a small aliquot in Ethanol.

  • Measure Absorbance at

    
     (~375–380 nm for the 3-OH variant).
    
  • Use Beer-Lambert Law (

    
    ).
    
    • Note: If a specific

      
       for 11-cis-3-hydroxyretinal is unavailable in your specific solvent, use the value for 11-cis-retinal (
      
      
      
      ) as a close approximation for stoichiometry, but validate with a standard curve if quantification is critical.

Module 3: HPLC Analysis & Isomer Separation

Current Status: Analytical Bottleneck Objective: Distinguish 11-cis from all-trans and other isomers.

The "Oxime" Necessity

Retinals exist in equilibrium with their hydrates. On HPLC, this results in broad, tailing peaks.

  • The Fix: Derivatize with Hydroxylamine (NH₂OH) to form Retinal Oximes . This "locks" the molecule and sharpens the peaks.

  • Warning: Oximes form syn and anti isomers for every geometric isomer (e.g., 11-cis-syn and 11-cis-anti). You will see two peaks for your single compound.

Visual Workflow: Extraction & Analysis

HPLC_Workflow cluster_0 Critical Control: All steps under Red Light Sample Biological Sample (Fly Head/Membrane) Extract Extraction (Methanol/Dichloromethane) Sample->Extract Dark/Cold Derivatize Derivatization (Hydroxylamine pH 7.0) Extract->Derivatize Stabilize HPLC Normal Phase HPLC (Hexane/Ethyl Acetate) Derivatize->HPLC Inject Result Data Output: Syn/Anti Isomer Pairs HPLC->Result Analyze

Figure 1: Optimized workflow for 3-hydroxyretinal analysis. Note the derivatization step is essential for peak resolution.

HPLC Method Parameters (Start Point)
  • Column: Silica (Normal Phase), 5 µm particle size (e.g., Zorbax SIL).

  • Mobile Phase: Hexane : Ethyl Acetate (85:15 to 90:10).

    • Adjustment: The 3-OH group makes this molecule stickier than standard retinal. You may need more ethyl acetate than vertebrate protocols suggest.

  • Flow Rate: 1.0 – 1.5 mL/min.

  • Detection: 360 nm.

Module 4: Opsin Reconstitution Assays

Current Status: The "Moment of Truth" Objective: Bind the chromophore to the apoprotein (Opsin) to form functional Rhodopsin (Rh1).

The Mechanism

Reconstitution involves the formation of a Protonated Schiff Base (PSB) between the aldehyde of the retinal and Lysine-296 (in bovine numbering) of the opsin.

  • Success Indicator: A spectral shift.[4] Free chromophore (~380 nm)

    
     Bound Rh1 (~480 nm).
    
Troubleshooting Logic Tree

Reconstitution_Troubleshoot Start Low Reconstitution Yield (< 480nm Absorbance) Check_Spectrum Check UV Spectrum Is there a peak at 380nm? Start->Check_Spectrum Yes_380 Yes (Free Retinal present) Check_Spectrum->Yes_380 No_380 No (No Retinal detected) Check_Spectrum->No_380 Protein_Issue Protein Issue: Opsin Misfolded or Aggregated? Yes_380->Protein_Issue Retinal_Issue Retinal Issue: Degraded or Precipitated? No_380->Retinal_Issue Detergent Check Detergent: Is DDM > CMC? Protein_Issue->Detergent pH_Check Check pH: Schiff Base requires pH 6.0-6.5 for stability during formation Protein_Issue->pH_Check

Figure 2: Diagnostic logic for failed reconstitution experiments. Differentiating between protein failure and chromophore failure is the first step.

Key Reconstitution FAQs

Q: My shift is only to 420 nm, not 480 nm. What happened? A: You likely formed a non-protonated Schiff base or the protein is in a "Meta" state.

  • Fix: Check your buffer pH. It should be slightly acidic to neutral (pH 6.0–7.0). Ensure the protein is native. Denatured opsin can bind retinal non-specifically ("Random Schiff Base"), absorbing ~440 nm but lacking photosensitivity.

Q: How long should I incubate? A: Unlike vertebrate rhodopsin which regenerates in minutes, invertebrate opsins can be slower in vitro. Incubate for 1–4 hours at 4°C in the dark. Some protocols allow overnight incubation if the protein is stable.

Q: Can I use Vitamin A (Retinol) instead? A: No. Opsins require the aldehyde form (Retinal). If you are feeding flies in vivo, you can use Retinol (Vitamin A) because the fly has enzymes to oxidize it. For in vitro binding, you must use 11-cis-3-hydroxyretinal.

References

  • Vogt, K., & Kirschfeld, K. (1984). Chemical identity of the chromophores of fly visual pigment. Naturwissenschaften, 71(4), 211-213.

  • Sekiya, N., et al. (1987). Separation and identification of geometric isomers of 3-hydroxyretinal oxime and occurrence in the eyes of insects. Vision Research, 26(11), 1763-1769.

  • von Lintig, J., et al. (2010). The biochemistry of vertebrate and invertebrate visual cycles. Trends in Biochemical Sciences, 35(1), 34-42.

  • Wang, T., & Montell, C. (2007). Phototransduction and retinal degeneration in Drosophila. Pflügers Archiv - European Journal of Physiology, 454(5), 821-847.

Sources

"method refinement for studying kinetics of insect visual cycle"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Insect Visual Cycle Kinetics Subject: Method Refinement for Bistable Pigment Dynamics & Phototransduction Ticket ID: #INS-VIS-KIN-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Bistability" Challenge

Welcome to the technical guide. Unlike vertebrate rhodopsin, which bleaches and requires a slow enzymatic cycle (RPE) to regenerate, insect rhodopsin (specifically Drosophila Rh1) is bistable . It functions as a photo-switch: Blue light (480 nm) converts Rhodopsin (R) to a stable Metarhodopsin (M), and Orange light (580 nm) reconverts M back to R.

The Core Refinement: To study these kinetics accurately, you must move beyond simple "light/dark" paradigms. You must control the photo-equilibrium between R and M while simultaneously measuring the rate of Arrestin (Arr2) translocation which quenches the M state.

This guide refines three methodologies: Microspectrophotometry (MSP) , PDA-ERG , and Optical Neutralization (Deep Pseudopupil) .

Module 1: High-Speed Microspectrophotometry (MSP)

Goal: Direct optical measurement of the R


 M conversion rates in vivo.
Protocol Refinement: LED-Modulated Absorbance

Standard MSP uses broad-spectrum light and shutters (slow). The refined method uses high-intensity LEDs to drive the equilibrium instantly while measuring absorbance changes.

Step-by-Step Workflow:

  • Preparation: Mount Drosophila (immobilized with low-melt wax) on a goniometer.

  • Genotype Selection: CRITICAL. You must use white (w-), cinnabar brown (cn bw), or ninaE (control) backgrounds.

    • Reasoning: The red screening pigments (pteridines/ommochromes) in wild-type eyes absorb heavily in the 400–600nm range, masking the rhodopsin signal.

  • Optical Neutralization: Apply a drop of water or glycerol to the cornea. Use a high NA (>0.4) water-immersion objective to view the "Deep Pseudopupil" (DPP).

  • Measurement:

    • Actinic Light (Driver): High-power Blue LED (470nm) to drive R

      
       M.
      
    • Measuring Beam: Low-intensity Orange LED (580nm).

    • Refinement: Pulse the Blue LED (10ms). Measure the decrease in transmitted Orange light (since M absorbs orange).

Troubleshooting MSP
SymptomProbable CauseCorrective Action
No Absorbance Shift Screening Pigment InterferenceVerify genotype. If using w+ (red eyes), you cannot perform transmission MSP. Switch to cn bw or w- mutants.
Signal Drift Head MovementImmobilize head to thorax using low-melting point wax (e.g., myristic acid).
Low Signal Amplitude Low Rh1 ExpressionCheck age. Rh1 levels peak 3-5 days post-eclosion. Newly eclosed flies have low Rh1.[1]

Module 2: The PDA-ERG (Prolonged Depolarizing Afterpotential)

Goal: Use the electrical signature of M-state accumulation to measure quenching kinetics.

Concept: In wild-type flies, if you convert a high fraction of R to M (using intense blue light), the photoreceptor stays depolarized even after the light turns off.[2] This is the PDA . It persists until M is inactivated by Arrestin (Arr2) or reconverted to R by orange light.[2]

Refined Protocol: The "PDA Staircase"
  • Electrode Placement:

    • Active: Glass microelectrode (filled with Ringer’s) on the cornea.

    • Reference: Inserted into the thorax.[3]

    • Refinement: Resistance should be <5 MΩ to capture fast transients.

  • Stimulus Train:

    • Step 1 (Blue Pulse): 5s Intense Blue (480nm). Result: Massive depolarization.

    • Step 2 (Dark Interval): 10s Dark. Result: Signal should remain high (PDA).

    • Step 3 (Orange Pulse): 5s Orange (580nm). Result: Repolarization to baseline (breaking the PDA).

Troubleshooting ERG Artifacts

Q: Why do I see "On" and "Off" transients during the PDA instead of a sustained plateau? A: This indicates low Rhodopsin levels (e.g., Vitamin A deprivation or ninaE hypomorphs).

  • Mechanism:[4] If Rh1 density is low, the photon catch is insufficient to lock the channels open via the M-state. The system resets, allowing synaptic transients (L1/L2 neurons) to appear.

Q: My PDA decays rapidly in the dark (within 2-3 seconds). A: This suggests an Arrestin Defect or Calcium Overload .

  • Mechanism:[4] In arr2 mutants, M is not quenched, so PDA should be stable. However, if the decay is fast, check for trp mutants (transient receptor potential). In trp mutants, Ca2+ influx is limited, altering the adaptation kinetics.

Module 3: Optical Neutralization & Arrestin Translocation

Goal: Visualize the physical movement of Arrestin-GFP in real-time.

The Mechanism: Upon light stimulation, Arr2 moves from the rhabdomere body (cytoplasm) to the rhabdomere membrane to quench Metarhodopsin. This is diffusion-driven but accelerated by the electrostatic changes of the phototransduction cascade.

Visualization: The Signaling Cascade

The following diagram illustrates the bistable cycle and the feedback loop involving Arrestin and PLC (Phospholipase C).

InsectVisualCycle cluster_0 Rhabdomere Membrane R Rhodopsin (R) (480nm Absorbing) M Metarhodopsin (M) (580nm Absorbing) R->M Blue Light (hv) M->R Orange Light (hv) Gq Gq Protein (Activated) M->Gq Activates PLC PLC (Phospholipase C) Gq->PLC Stimulates TRP TRP Channels (Ca++ Influx) PLC->TRP Opens via PIP2 hydrolysis Arr Arrestin (Arr2) (Cytosolic) TRP->Arr Ca++ accelerates translocation ArrM Arr2-M Complex (Quenched) Arr->ArrM Binds M ArrM->M Inactivates Signaling

Figure 1: The Bistable Cycle of Drosophila Phototransduction. Note the reversible conversion between R and M, and the role of Arrestin in quenching the M state.

FAQ: Common Experimental Pitfalls

Q1: How do I distinguish between a norpA (PLC) mutant and a trp mutant using these methods?

  • Answer: Use the ERG.

    • norpA: Completely abolishes the light response (flat line) because PLC is the primary effector.

    • trp: The response exists but decays rapidly to baseline during continuous light stimulation (Transient Receptor Potential).

Q2: Can I use Red Light (600nm+) to view the flies without triggering the cycle?

  • Answer: Yes, but with caution. While Rh1 absorption drops off significantly above 600nm, M-state absorption peaks near 570-580nm. High-intensity red light can still drive M

    
     R reconversion. Use dim red light (>650nm) for setup.
    

Q3: Why is temperature control critical for kinetics?

  • Answer: The biochemical steps (G-protein activation, Arrestin diffusion) are temperature-dependent (

    
    ). However, the photochemical switch (R 
    
    
    
    M) is temperature-independent.
    • Refinement: Perform all kinetic assays at a strictly controlled 25°C. A 2°C fluctuation can alter the PDA decay rate by 20%.

Troubleshooting Logic Tree (ERG)

ERGTroubleshooting Start Start: ERG Trace Analysis Signal Is there a Light Response? Start->Signal Flat Flat Line Signal->Flat No HasSignal Signal Present. PDA Protocol? Signal->HasSignal Yes CheckConn Check Electrodes & Resistance Flat->CheckConn NorpA Suspect norpA mutant CheckConn->NorpA Conn OK PDA_Sustain Does PDA sustain in Dark? HasSignal->PDA_Sustain Yes Normal Wild-Type Response PDA_Sustain->Yes Yes No PDA Decays or Oscillates PDA_Sustain->No No Transients Are there On/Off Transients? No->Transients T_Yes Low Rh1 Levels (Vit A deficiency or ninaE) Transients->T_Yes Yes T_No Arr2 or Calcium Defect Transients->T_No No

Figure 2: Logic flow for diagnosing phototransduction defects based on ERG waveforms.

References

  • Hardie, R. C., & Raghu, P. (2001). Visual transduction in Drosophila. Nature, 413(6852), 186–193. Link

  • Stark, W. S., & Johnson, M. A. (1980). Microspectrophotometry of Drosophila visual pigments: determinations of conversion efficiency in R1-6 receptors. Journal of Comparative Physiology, 140(4), 275–286. Link

  • Minke, B. (2012). Drosophila visual transduction.[5][6][7][8][9][10] Physiological Reviews, 92(3), 1203-1203. Link

  • Satoh, A. K., et al. (2010).[5] Arrestin translocation is stoichiometric to rhodopsin isomerization and accelerated by phototransduction in Drosophila photoreceptors.[5][11] Neuron, 67(6), 997-1008.[5] Link

  • Franceschini, N., & Kirschfeld, K. (1971).[10] Etude optique in vivo des éléments photorécepteurs dans l'œil composé de Drosophila. Kybernetik, 8(1), 1-13. Link

Sources

Validation & Comparative

"cross-species comparison of 3-hydroxyretinal utilization"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The Chromophore Divergence

In the design of visual systems, nature has engineered two primary "products" for photon capture: Retinal (Vitamin A1) and 3-Hydroxyretinal (Vitamin A3) . While Vertebrates standardized on A1 (and occasionally A2), a vast lineage of arthropods—specifically Diptera (flies) and Lepidoptera (moths/butterflies)—evolved to utilize 3-Hydroxyretinal .

This guide objectively compares the performance, biosynthesis, and experimental handling of 3-hydroxyretinal (A3) against the industry standard Retinal (A1). For researchers developing optogenetic tools or studying visual toxicity, understanding the A3 advantage —specifically its metabolic coupling to xanthophylls and its role in bistable pigment regeneration—is critical.

Biochemical Architecture & Synthesis

The primary differentiator between A1 and A3 is not spectral performance, but metabolic economy . Vertebrates synthesize A1 from


-carotene. Insects, lacking the ability to synthesize A1 de novo from carotenes efficiently, utilize xanthophylls  (like zeaxanthin and lutein), which are abundant in their phytophagous diet.
Comparative Biosynthetic Pathways
  • Vertebrate (A1): Relies on BCMO1 to cleave

    
    -carotene symmetrically.
    
  • Insect (A3): Relies on NinaB , a remarkable isomerooxygenase that simultaneously cleaves and isomerizes xanthophylls.

Biosynthesis cluster_vert Vertebrate (A1) Pathway cluster_insect Insect (A3) Pathway BetaCarotene β-Carotene BCMO1 Enzyme: BCMO1 (Symmetric Cleavage) BetaCarotene->BCMO1 AllTransRetinal all-trans-Retinal BCMO1->AllTransRetinal RPE65 Enzyme: RPE65 (Isomerization) AllTransRetinal->RPE65 RPE Cycle CisRetinal 11-cis-Retinal (A1) RPE65->CisRetinal Zeaxanthin Zeaxanthin (Xanthophyll) NinaB Enzyme: NinaB (Oxidative Cleavage + Isomerization) Zeaxanthin->NinaB OHRetinal 11-cis-3-OH-Retinal (A3) NinaB->OHRetinal Direct Conversion

Caption: Figure 1. Metabolic divergence. Insects utilize NinaB to streamline the production of 11-cis-3-hydroxyretinal directly from dietary xanthophylls, bypassing the multi-step isomerization cycle required in vertebrates.

Performance Comparison: A1 vs. A3

Spectral Tuning and Stability

Contrary to common misconceptions, the 3-hydroxyl group does not drastically alter the absorption maximum (


) of the chromophore itself. Both A1 and A3 have similar conjugation lengths. The "performance" difference lies in regeneration kinetics  and polarity .
FeatureRetinal (A1) 3-Hydroxyretinal (A3) Implication for Research
Precursor

-Carotene (Hydrophobic)
Zeaxanthin/Lutein (Amphiphilic)A3 precursors are easier to solubilize in cell culture media.
Polarity LipophilicAmphiphilic (3-OH group)A3 is more soluble in cytosol; requires specific binding proteins (e.g., NinaD) for transport.
Regeneration Slow (Enzymatic): Requires dissociation from opsin, transport to RPE, and re-isomerization.Fast (Photochemical): Pigment is often bistable ; light converts Metarhodopsin back to Rhodopsin instantly.A3 systems allow for rapid temporal resolution (e.g., fly flight) without bleaching.
Spectral Shift BaselineMinimal shift (<5nm) vs A1 in same opsin.A3 is not a red-shifting chromophore (unlike A2).
UV Competency Low (requires sensitizing pigment)High: 3-OH-Retinol serves as a "sensitizing pigment" in UV receptors (R7 cells).A3 is the preferred platform for UV-visual research.
The "Bistability" Advantage

In drug development, targeting the visual cycle is crucial for treating retinal degenerative diseases (e.g., Stargardt disease).

  • Vertebrate Rhodopsin: Bleaches (releases chromophore). Toxic byproducts (A2E) accumulate if clearance fails.

  • Insect Rhodopsin (A3-based): Does not bleach. The chromophore remains covalently bound. A photon converts 11-cis to all-trans (Metarhodopsin), and a second photon (of a different wavelength) converts it back.

    • Result: Zero release of toxic free retinal during normal function.

Experimental Methodologies

For researchers isolating these compounds, standard retinoid protocols must be modified due to the increased polarity of A3.

Protocol A: Extraction of 3-Hydroxyretinal from Drosophila Heads

Note: All steps must be performed under dim red light (


 nm) to prevent photoisomerization.
  • Tissue Prep: Collect 50-100 Drosophila heads (frozen in liquid

    
    ).
    
  • Homogenization: Homogenize in 200

    
    L of Acetone:Methanol (1:1)  containing 0.1% BHT (antioxidant).
    
    • Why: The 3-OH group makes A3 less soluble in pure hexane. Methanol ensures complete extraction.

  • Partition: Add 100

    
    L Hexane and 100 
    
    
    
    L 1M Hydroxylamine (pH 6.5).
    • Critical Step: Hydroxylamine converts retinals to retinal oximes (syn/anti forms). This stabilizes the molecule and improves HPLC peak shape.

  • Centrifugation: Spin at 10,000 x g for 5 min. Collect the organic (upper) phase.

  • Drying: Evaporate under a stream of Argon gas. Resuspend in 20

    
    L HPLC mobile phase.
    
Protocol B: HPLC Analysis (Normal Phase)

Separating A1 from A3 requires a polar modifier in the mobile phase.

  • Column: Silica (5

    
    m, 4.6 x 250 mm) or Diol phase.
    
  • Mobile Phase: Hexane : Ethyl Acetate : Ethanol (85 : 12 : 3).

  • Flow Rate: 1.0 mL/min.

  • Detection: 360 nm (Oximes) or 380 nm (Free aldehyde).

Expected Retention Order (increasing polarity):

  • 
    -Carotene (Fastest)
    
  • Retinal (A1)[1][2][3]

  • 3-Hydroxyretinal (A3)

  • Retinol / 3-Hydroxyretinol (Slowest)

Visualizing the Regeneration Cycle

The fundamental difference in "product life cycle" between A1 and A3 is best understood through their regeneration loops.

VisualCycle cluster_vert Vertebrate Cycle (Bleaching) cluster_insect Insect Cycle (Bistable) Rho_A1 Rhodopsin (11-cis-A1) Meta_A1 Metarhodopsin II (all-trans) Rho_A1->Meta_A1 Light (hν) Free_A1 Free all-trans-Retinal Meta_A1->Free_A1 Hydrolysis (Bleach) Enz_Regen Enzymatic Regeneration (RPE Cells) Free_A1->Enz_Regen Transport Enz_Regen->Rho_A1 Slow (mins) Rho_A3 Rhodopsin (11-cis-A3) Meta_A3 Metarhodopsin (all-trans-A3) Rho_A3->Meta_A3 Blue Light (hν) Meta_A3->Rho_A3 Orange Light (hν) (Photoisomerization)

Caption: Figure 2. Regeneration Kinetics. The vertebrate cycle (top) involves physical separation of the chromophore, creating a 'refractory period'. The insect A3 cycle (bottom) is a closed loop where light itself regenerates the active pigment, enabling rapid visual recovery.

References

  • Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333. Link

  • von Lintig, J., et al. (2010). The biochemical basis of vitamin A3 production in arthropod vision. ACS Chemical Biology, 5(7), 659-666. Link

  • Seki, T., et al. (1998). The metabolic pathway of visual pigment chromophore formation in Drosophila melanogaster. European Journal of Biochemistry, 257(2), 522-527. Link

  • Stavenga, D.G. (2002). Colour vision in the blind: The spectral sensitivity of the housefly. Journal of Comparative Physiology A, 188, 337–348. Link

  • Wang, X., et al. (2012). NinaB acts as a key enzyme in the production of 11-cis-3-hydroxyretinal.[4] Proceedings of the National Academy of Sciences, 109(34), 13602-13607. Link

Sources

"validation of the light-independent synthesis pathway of 11-cis-3-hydroxyretinal"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, and Drug Development Professionals

Executive Summary

For decades, the regeneration of visual chromophores in insects was presumed to be predominantly a light-dependent process (photoisomerization). However, the discovery of NinaB —a carotenoid isomerooxygenase—revolutionized this understanding, proving that Diptera and Lepidoptera possess a robust light-independent (dark) pathway for synthesizing 11-cis-3-hydroxyretinal .

This guide provides a technical roadmap for validating this specific enzymatic pathway. Unlike vertebrate systems relying on RPE65 for 11-cis-retinal, the insect pathway processes xanthophylls (like zeaxanthin) directly into the 11-cis-3-hydroxy conformation. Validating this requires distinguishing enzymatic production from background photoisomerization and chemical artifacts.

Part 1: The Mechanistic Landscape

To validate the pathway, one must first understand how it differs from the alternative mechanisms. The following table contrasts the target pathway against the standard light-dependent control and chemical synthesis benchmarks.

Table 1: Comparative Mechanisms of Chromophore Regeneration
FeatureTarget: Enzymatic Dark Pathway Alternative: Photoisomerization Benchmark: Chemical Synthesis
Primary Mediator NinaB (Isomerooxygenase)Blue Light + Opsin/ArrestinOrganic Reagents (e.g., Wittig)
Substrate 3-Hydroxy-Carotenoids (Zeaxanthin)All-trans-3-hydroxyretinalRetinoid precursors
Light Requirement None (Dark Active) Mandatory (Blue/UV spectrum)N/A (Light sensitive)
Isomer Specificity High specificity for 11-cis formMixed isomers (requires filtering)Low (thermodynamic instability)
Validation Marker Accumulation of 11-cis isomer in absolute darknessLoss of chromophore in dark; recovery in lightNMR/HPLC purity confirmation
Pathway Visualization

The following diagram illustrates the unique "dual-action" of NinaB, which cleaves and isomerizes in a single step, unlike the multi-enzyme vertebrate cycle.

NinaB_Pathway Zeaxanthin Zeaxanthin (Substrate) NinaB Enzyme: NinaB (Isomerooxygenase) Zeaxanthin->NinaB Oxidative Cleavage Intermediate Transient Intermediate NinaB->Intermediate Central C15-C15' Split CisRetinal 11-cis-3-hydroxyretinal (Visual Chromophore) Intermediate->CisRetinal Isomerization (Dark) TransRetinal all-trans-3-hydroxyretinal (Byproduct) Intermediate->TransRetinal Non-isomerized

Figure 1: The NinaB-mediated cleavage of Zeaxanthin.[1] Note the simultaneous production of 11-cis and all-trans isomers in the dark.

Part 2: Validation Methodologies

Validating this pathway requires a "Self-Validating System" where the absence of light is rigorous, and the detection method locks the unstable cis-isomer before analysis.

Method A: In Vitro Recombinant Assay (The Gold Standard)

This method isolates the enzymatic activity from cellular noise.

  • Concept: Express purified NinaB (e.g., from Drosophila or Galleria) in E. coli or Sf9 cells. Incubate with Zeaxanthin in the dark.

  • Success Metric: Detection of 11-cis-3-hydroxyretinal via HPLC.

  • Control: Heat-denatured enzyme (negative control) should yield zero cleavage products.

Method B: In Vivo Rescue (Phenotypic Validation)
  • Concept: Use ninaB null mutant Drosophila. These flies are blind and lack chromophore if raised on standard diets.

  • Experiment:

    • Rear ninaB mutants on carotenoid-free medium (depletion).

    • Supplement with Zeaxanthin in absolute darkness .

    • Measure Electroretinogram (ERG) or extract retinoids.

  • Success Metric: Restoration of visual sensitivity (ERG) or HPLC detection of 11-cis-3-hydroxyretinal implies the enzyme processed the precursor without light.

Part 3: Detailed Experimental Protocols

The instability of 11-cis-retinoids makes standard extraction prone to artifacts (thermal isomerization). Oxime derivatization is the critical step to "freeze" the isomeric state.

Protocol: Retinoid Extraction & HPLC Analysis

Objective: Quantify 11-cis-3-hydroxyretinal generated in dark assays.

1. Sample Preparation (Dark Room / Red Light Only)
  • Reagents:

    • Methanol (cold).

    • Hydroxylamine hydrochloride (NH₂OH·HCl) or O-ethylhydroxylamine.[2][3]

    • Hexane (HPLC grade).

  • Workflow:

    • Lysis: Homogenize tissue (fly heads) or cell pellet in 200 µL cold Methanol.

    • Derivatization (CRITICAL): Add 100 µL of 1 M Hydroxylamine (pH 6.5). Vortex.

    • Incubation: Incubate at room temperature for 15 minutes. This converts unstable retinaldehydes into stable retinal-oximes.

    • Extraction: Add 1 mL Hexane. Vortex vigorously for 1 minute. Centrifuge (3,000 x g, 2 min).

    • Collection: Transfer the upper organic phase (Hexane) to a new amber vial. Evaporate under N₂ gas stream. Resuspend in 20 µL Hexane/Ethyl Acetate (90:10).

2. HPLC Configuration

Standard C18 columns often fail to separate the syn- and anti- oximes of 11-cis vs. all-trans isomers effectively. A Silica (Normal Phase) column is recommended for superior isomer resolution.

  • Column: Silica Column (e.g., Zorbax Rx-SIL, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Hexane : Ethyl Acetate (gradient or isocratic 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis at 360 nm (retinoids absorb maximally here).

3. Data Interpretation

You will observe two peaks for each retinal isomer (syn- and anti-oximes).

  • 11-cis-3-hydroxyretinal oximes: Typically elute earlier than all-trans forms on silica.

  • Validation Check: The ratio of 11-cis to all-trans should be consistent with NinaB kinetics (approx 1:1 or biased depending on species) and distinct from the thermodynamic equilibrium (which heavily favors all-trans).

Part 4: Workflow Visualization

The following diagram details the validation decision tree, ensuring experimental rigor.

Validation_Workflow Start Start: Putative Dark Pathway Exp_Cond Incubation Condition: Absolute Darkness + Zeaxanthin Start->Exp_Cond Deriv Step 1: Oxime Derivatization (Stabilize Isomers) Exp_Cond->Deriv Extract Step 2: Hexane Extraction Deriv->Extract HPLC Step 3: Normal Phase HPLC (Silica Column) Extract->HPLC Result_A Result A: Only all-trans detected HPLC->Result_A Result_B Result B: 11-cis & all-trans detected HPLC->Result_B Conclusion_Fail Validation FAILED (Spontaneous Hydrolysis) Result_A->Conclusion_Fail Conclusion_Pass Validation SUCCESS (Enzymatic Isomerization) Result_B->Conclusion_Pass

Figure 2: Step-by-step validation workflow for confirming enzymatic 11-cis synthesis.

References

  • Von Lintig, J., et al. (2008).[1] NinaB combines carotenoid oxygenase and retinoid isomerase activity in a single polypeptide.[4][5] Proceedings of the National Academy of Sciences (PNAS).

    • Key Finding: Establishes NinaB as the enzyme responsible for light-independent 11-cis production.[5][6]

  • Wang, X., et al. (2010). A fly, Drosophila melanogaster, forms 11-cis 3-hydroxyretinal in the dark.[5][7] Journal of Biochemistry.

    • Key Finding: Confirms in vivo accumulation of the chromophore in dark-reared flies.
  • Voolstra, O., et al. (2010). The Drosophila class B scavenger receptor NinaD-I is a cell surface receptor mediating carotenoid transport for visual chromophore synthesis. Biochemistry.

    • Key Finding: Details the transport mechanism of the substrate (Zeaxanthin)
  • Moise, A. R., et al. (2005). HPLC method for the separation of retinal oxime isomers.[8][7] Journal of Chromatography B.

    • Key Finding: Provides the foundational protocol for oxime derivatization to prevent thermal isomeriz

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.